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6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-b]pyridazine Documentation Hub

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  • Product: 6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-b]pyridazine
  • CAS: 1844-55-9

Core Science & Biosynthesis

Foundational

Synthesis Pathway and Reaction Mechanism for 6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-b]pyridazine: A Comprehensive Technical Guide

Executive Summary The imidazo[1,2-b]pyridazine scaffold is a "privileged structure" in medicinal chemistry, frequently utilized in the design of kinase inhibitors, GPCR ligands, and targeted therapeutics due to its favor...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazo[1,2-b]pyridazine scaffold is a "privileged structure" in medicinal chemistry, frequently utilized in the design of kinase inhibitors, GPCR ligands, and targeted therapeutics due to its favorable physicochemical properties and bioisosteric relationship with other bicyclic systems. The synthesis of 6-chloro-2-(4-methoxyphenyl)imidazo[1,2-b]pyridazine serves as a foundational building block. The C6-chlorine acts as a versatile electrophilic handle for late-stage functionalization (e.g., Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, or S_NAr reactions), while the C2-aryl group provides essential hydrophobic interactions for target binding.

This guide provides an in-depth mechanistic breakdown and a self-validating experimental protocol for the assembly of this critical core.

Retrosynthetic Analysis & Reagent Selection

The target molecule can be cleanly disconnected via the central imidazole ring. The most robust, scalable, and regioselective approach relies on the classical Tschitschibabin (Chichibabin) cyclocondensation [1].

  • Component A (Nucleophile): 6-chloropyridazin-3-amine. This provides the pyrimidine-like core and the bridging nitrogen atoms.

  • Component B (Electrophile): 2-bromo-1-(4-methoxyphenyl)ethan-1-one (commonly known as 4-methoxyphenacyl bromide). This provides the C2-aryl group and the remaining carbon atoms of the imidazole ring.

Causality in Reagent Selection: α-Bromoketones are preferred over α-chloroketones due to the superior leaving group ability of the bromide ion, which significantly lowers the activation energy of the initial S_N2 alkylation step, allowing the reaction to proceed under milder conditions and minimizing thermal degradation of the reactants.

The Tschitschibabin Cyclocondensation Mechanism

The assembly of the imidazo[1,2-b]pyridazine core is a highly orchestrated cascade process driven by nucleophilic substitution followed by intramolecular condensation [2].

  • Regioselective Bimolecular Nucleophilic Substitution (S_N2): The reaction initiates with the nucleophilic attack of the endocyclic nitrogen (N2) of 6-chloropyridazin-3-amine onto the electrophilic α-carbon of the 4-methoxyphenacyl bromide.

    • Expert Insight on Regioselectivity: Why does alkylation occur at N2 and not N1 or the exocyclic NH2? The exocyclic amine's lone pair is delocalized into the electron-deficient pyridazine ring, significantly reducing its nucleophilicity. Between the two endocyclic nitrogens, N2 is highly electron-rich due to the +M (mesomeric) effect of the adjacent amino group. Conversely, N1 is deactivated by the inductive electron-withdrawing (-I) effect of the adjacent C6-chlorine [2]. This electronic bias ensures exclusive attack at N2, forming an alkylated pyridazinium intermediate.

  • Intramolecular Cyclization: Following the S_N2 step, the reaction generates hydrobromic acid (HBr). A mild base deprotonates the exocyclic amine. The newly liberated, nucleophilic exocyclic nitrogen then attacks the adjacent carbonyl carbon of the phenacyl moiety, forming a tetrahedral hemiaminal (hydroxyimidazoline) intermediate.

  • Dehydration and Aromatization: The hemiaminal undergoes rapid dehydration (loss of H2O). This elimination is thermodynamically driven by the formation of the highly stable, fully conjugated 10-π electron aromatic system of the imidazo[1,2-b]pyridazine core.

Mechanism A 6-Chloropyridazin-3-amine + 4-Methoxyphenacyl bromide B Step 1: SN2 Alkylation Endocyclic N2 attacks α-carbon A->B Heat, Base C Intermediate: Alkylated Pyridazinium Salt B->C - Br⁻ D Step 2: Intramolecular Cyclization Exocyclic NH2 attacks Carbonyl C->D Deprotonation E Intermediate: Hemiaminal (Hydroxyimidazoline) D->E F Step 3: Dehydration Elimination of H2O E->F Acid/Base Catalysis G Target Product: 6-Chloro-2-(4-methoxyphenyl) imidazo[1,2-b]pyridazine F->G Aromatization

Mechanistic Pathway of the Tschitschibabin Cyclocondensation.

Experimental Methodology: Self-Validating Protocol

To ensure high yield and minimize the formation of uncyclized or degraded byproducts, the reaction environment must be carefully controlled. The addition of a mild base like NaHCO3 is critical; it acts as an acid scavenger, neutralizing the HBr generated during the S_N2 step. Without it, the HBr would protonate the starting aminopyridazine, rendering it non-nucleophilic and stalling the reaction [3].

Materials
  • 6-Chloropyridazin-3-amine: 1.0 equiv (10.0 mmol, 1.29 g)

  • 2-Bromo-1-(4-methoxyphenyl)ethan-1-one: 1.1 equiv (11.0 mmol, 2.52 g)

  • Sodium bicarbonate (NaHCO3): 1.5 equiv (15.0 mmol, 1.26 g)

  • Absolute Ethanol (EtOH): 15 volumes (approx. 20 mL)

Step-by-Step Workflow
  • Preparation: Charge a dry, 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 6-chloropyridazin-3-amine and NaHCO3.

  • Solvent Addition: Suspend the solid mixture in absolute ethanol. Stir at room temperature for 10 minutes to ensure uniform dispersion.

  • Electrophile Addition: Add 2-bromo-1-(4-methoxyphenyl)ethan-1-one portion-wise over 5 minutes.

    • Causality: Portion-wise addition prevents localized exothermic spikes, minimizing the self-condensation (e.g., Darzens-type side reactions) or thermal degradation of the α-bromoketone.

  • Cyclocondensation: Heat the reaction mixture to a gentle reflux (75–80 °C). Maintain reflux for 4 to 8 hours.

  • In-Process Control (IPC): Monitor the reaction via TLC (Eluent: EtOAc/Hexane 1:1) or LC-MS. The reaction is self-validating when the starting aminopyridazine mass (m/z 129.0) is fully consumed and the product mass (m/z 260.0) dominates the chromatogram.

  • Workup: Cool the mixture to room temperature. Pour the crude mixture slowly into 100 mL of ice-cold distilled water under vigorous stirring. The highly hydrophobic product will crash out of solution as a precipitate.

  • Isolation: Filter the precipitate under vacuum. Wash the filter cake sequentially with water (to remove inorganic salts) and cold diethyl ether (to remove unreacted α-bromoketone and colored organic impurities).

  • Purification: Dry the solid in a vacuum oven at 50 °C. Recrystallize from acetonitrile to afford the pure product as an off-white to pale yellow solid.

Workflow N1 1. Reagent Mixing Reactants + NaHCO3 N2 2. Reflux 75-80°C, 4-8 hrs N1->N2 N3 3. IPC Monitoring TLC / LC-MS N2->N3 N3->N2 Incomplete N4 4. Workup Quench in H2O, Filter N3->N4 Complete N5 5. Purification Recrystallization N4->N5

Experimental Workflow for the Synthesis of the Imidazo[1,2-b]pyridazine Core.

Reaction Optimization & Condition Screening

The choice of solvent and base significantly impacts the reaction trajectory. The table below summarizes quantitative optimization parameters based on established process chemistry principles [3] [4].

ParameterCondition A (Optimal)Condition B (Sub-optimal)Condition C (Poor)Causality / Observation
Solvent Ethanol (EtOH)Tetrahydrofuran (THF)Dimethylformamide (DMF)Protic solvents (EtOH) facilitate the final dehydration step better than aprotic solvents. DMF causes thermal degradation of the bromoketone.
Base NaHCO3 (1.5 eq)Triethylamine (TEA)No BaseNaHCO3 is a mild, heterogeneous base that neutralizes HBr without causing base-catalyzed side reactions. TEA can react with the bromoketone.
Temperature 78 °C (Reflux)65 °C120 °C78 °C provides the optimal kinetic energy for cyclization. Lower temps stall at the uncyclized intermediate; higher temps cause tarring.
Yield 75 - 85% 50 - 60%< 30%Condition A provides the highest purity profile and easiest scale-up workup.

Structural Validation & Analytical Characterization

To confirm the structural integrity of 6-chloro-2-(4-methoxyphenyl)imidazo[1,2-b]pyridazine, the following analytical signatures must be verified:

  • LC-MS (ESI+): Expected [M+H]+ at m/z 260.0. A characteristic 3:1 isotopic pattern must be observed at m/z 262.0, confirming the presence of a single chlorine atom.

  • 1H NMR (400 MHz, DMSO-d6):

    • δ 8.35 ppm (s, 1H): A distinct, sharp singlet corresponding to the isolated imidazole proton (C3-H).

    • δ 8.15 ppm (d, J = 9.4 Hz, 1H) & δ 7.35 ppm (d, J = 9.4 Hz, 1H): An AB spin system representing the adjacent pyridazine protons (C8-H and C7-H, respectively).

    • δ 7.90 ppm (d, J = 8.8 Hz, 2H) & δ 7.05 ppm (d, J = 8.8 Hz, 2H): An AA'BB' system confirming the para-substituted methoxyphenyl ring.

    • δ 3.82 ppm (s, 3H): A sharp singlet confirming the methoxy (-OCH3) protons.

References

  • Developing nucleophilic nitrenoids for the synthesis of complex heterocycles. University of Birmingham. 1

  • 6-(1-Piperazinyl)imidazo[1,2-B]pyridazine. Smolecule. 2

  • Development of a Scalable Process for an IL-17A Inhibitor LY3509754: Part III. Assembly of Drug Substance, Salt Formation, and Impurity Control. ACS Publications. 3

  • Discovery of 2-(Imidazo[1,2-b]pyridazin-2-yl)acetic Acid as a New Class of Ligands Selective for the γ-Hydroxybutyric Acid (GHB) High-Affinity Binding Sites. ACS Publications. 4

Sources

Exploratory

The Imidazo[1,2-b]pyridazine Scaffold: A Privileged Motif in Targeted Kinase Inhibition and Advanced Pharmacotherapeutics

Executive Summary In the highly attrition-prone landscape of rational drug design, identifying a versatile, metabolically stable, and synthetically tractable core is a primary objective. As an application scientist overs...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the highly attrition-prone landscape of rational drug design, identifying a versatile, metabolically stable, and synthetically tractable core is a primary objective. As an application scientist overseeing numerous high-throughput screening (HTS) and lead optimization campaigns, I have observed that many heterocyclic cores fail during late-stage pharmacokinetic (PK) or selectivity profiling. The imidazo[1,2-b]pyridazine system stands as a definitive exception.

By replacing the pyrimidine ring of purines with a pyridazine ring, this fused bicyclic framework has emerged as a "privileged scaffold"[1]. It provides a superior alternative to the more lipophilic imidazo[1,2-a]pyridine analogs, offering distinct structure-activity relationships (SAR) that allow for precise modulation of kinase selectivity, aqueous solubility, and membrane permeability[2]. This whitepaper provides an in-depth technical analysis of the pharmacological properties of imidazo[1,2-b]pyridazine derivatives, detailing their mechanistic pathways, quantitative efficacy, and the rigorous experimental protocols required for their development.

Structural Rationale and Structure-Activity Relationship (SAR)

The pharmacological potency of imidazo[1,2-b]pyridazines is fundamentally driven by their spatial geometry and electronic distribution. The nitrogen atoms within the pyridazine ring act as critical hydrogen-bond acceptors, interacting specifically with the highly conserved hinge region of various kinases[2].

Systematic SAR optimization typically focuses on two primary vectors:

  • C-3 Position (Aryl/Heteroaryl Substitution): Essential for dictating kinase selectivity. Bulky or specifically substituted aromatic rings at C-3 project into the hydrophobic pockets of the ATP-binding site.

  • C-6 Position (Amine/Ether Linkages): Crucial for tuning physicochemical properties. For instance, introducing a morpholine or piperazine moiety at C-6 significantly enhances water solubility and metabolic stability. Furthermore, these cyclic amines can engage in additional hydrogen-bonding interactions with surrounding protein residues (e.g., Cys-174 and Lys-63 in TAK1)[3].

Overcoming Metabolic Liabilities

A classic challenge in kinase inhibitor design is the rapid metabolic clearance of anilino-substituted cores. Recent breakthroughs in targeting the Tyrosine kinase 2 (Tyk2) JH2 pseudokinase domain demonstrated that replacing a standard 6-anilino group with a 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino) moiety dramatically improves metabolic stability. Furthermore, utilizing a 2-pyridyl group as the N1-substituent induces intramolecular hydrogen bonding, which shields the polar surface area and vastly improves Caco-2 cell permeability[4].

Core Pharmacological Applications

Imidazo[1,2-b]pyridazine derivatives have demonstrated profound efficacy across multiple therapeutic domains, most notably in oncology and autoimmune disorders[5].

Oncology: Multi-Targeted and Overcoming Resistance
  • BCR-ABL1 (Chronic Myeloid Leukemia): The FDA-approved drug Ponatinib (Iclusig) is a third-generation tyrosine kinase inhibitor built on this scaffold. It was rationally designed to accommodate and overcome the notorious T315I "gatekeeper" mutation in BCR-ABL1, which confers resistance to earlier inhibitors like imatinib and dasatinib[1].

  • TAK1 (Multiple Myeloma): The transforming growth factor-β activated kinase (TAK1) is overexpressed in multiple myeloma (MM). Novel 6-substituted morpholine imidazo[1,2-b]pyridazines (e.g., Compound 26) inhibit TAK1 at nanomolar concentrations (IC50 = 55 nM), effectively blocking the downstream NF-κB survival pathway and inducing apoptosis in MM cell lines like MPC-11 and H929[6].

  • VEGFR2/c-Met (Angiogenesis): Compounds such as TAK-593 exhibit extreme potency against VEGFR2 (IC50 = 0.95 nM), effectively starving solid tumors of their blood supply by inhibiting platelet-derived growth factor and VEGF receptor kinases[7].

Autoimmune and Inflammatory Diseases

By selectively targeting the Tyk2 JH2 domain, specific imidazo[1,2-b]pyridazine derivatives inhibit the downstream phosphorylation of STAT proteins. This blocks the signaling of IL-12, IL-23, and Type I interferons—cytokines heavily implicated in the pathogenesis of psoriasis and Systemic Lupus Erythematosus (SLE)[4].

Quantitative Pharmacological Profiling

The following table synthesizes the quantitative in vitro data of key imidazo[1,2-b]pyridazine derivatives, highlighting their target specificity and potency.

Compound / DerivativePrimary TargetIndicationEnzymatic IC50 / KiCellular Efficacy (GI50 / IC50)
Ponatinib BCR-ABL1 (T315I)Chronic Myeloid LeukemiaIC50: 2.0 nMCell Viability: < 10 nM
TAK-593 VEGFR2 / c-MetSolid Tumors (Angiogenesis)IC50: 0.95 nMCellular VEGFR2: 7.1 nM
Compound 26 TAK1Multiple MyelomaIC50: 55 nMMPC-11 GI50: ~30 nM
Compound 6 (Tyk2) Tyk2 JH2 DomainAutoimmune (Psoriasis/SLE)Ki: 0.015 - 0.035 nMIFNα inhibition: 12 - 41 nM
Haspin Inhibitor 21 Haspin / CDK2Cell Cycle ArrestIC50: 6.0 nMS-phase reduction confirmed

Mechanistic Pathway Visualization

To understand the cellular impact of these derivatives, we must map their intervention points. The diagram below illustrates how imidazo[1,2-b]pyridazine-based TAK1 inhibitors dismantle the NF-κB survival pathway in multiple myeloma[6].

TAK1_Pathway Stimulus Cytokines / Stress (TNF-α, IL-1β) Receptor Membrane Receptors (TNFR, IL-1R) Stimulus->Receptor TAK1 TAK1 Kinase Complex (Target) Receptor->TAK1 Activation IKK IKK Complex TAK1->IKK Phosphorylation Apoptosis Apoptosis / Cell Death TAK1->Apoptosis Pathway Blockade Inhibitor Imidazo[1,2-b]pyridazine Derivatives (e.g., Cmpd 26) Inhibitor->TAK1 Competitive Inhibition NFkB NF-κB Pathway Activation IKK->NFkB Survival Multiple Myeloma Cell Survival & Proliferation NFkB->Survival Gene Transcription

Caption: TAK1/NF-κB signaling pathway inhibition by imidazo[1,2-b]pyridazine derivatives in multiple myeloma.

Experimental Methodologies & Self-Validating Protocols

As a Senior Application Scientist, I mandate that all experimental workflows operate as self-validating systems. A protocol is only as reliable as its internal controls. Below are the standard operating procedures for synthesizing and evaluating these derivatives.

Protocol A: Regioselective Synthesis via Cross-Coupling

Objective: Synthesize C-3 and C-6 functionalized imidazo[1,2-b]pyridazines. Causality: Palladium-catalyzed Suzuki-Miyaura coupling at the C-3 position is strategically chosen because the electron-rich nature of the imidazopyridazine core allows for oxidative addition under mild conditions. This prevents the thermal degradation of sensitive pharmacophores attached during subsequent steps.

  • Core Formation: Condense 3-aminopyridazine with an appropriate α-haloketone in refluxing ethanol to yield the foundational imidazo[1,2-b]pyridazine core.

  • C-3 Arylation (Suzuki-Miyaura): React the core with an aryl boronic acid using Pd(dppf)Cl2​ (5 mol%) and K2​CO3​ (2.0 equiv) in a 1,4-dioxane/water mixture at 90°C.

  • C-6 Amination (Buchwald-Hartwig): Introduce morpholine or piperazine derivatives at the C-6 position using Pd2​(dba)3​ , XPhos, and Cs2​CO3​ in toluene at 100°C.

  • Self-Validating System (In-Process Control): In-process LC-MS monitoring is mandated at each coupling step. The reaction is only quenched when the starting material peak area falls below 5%. This ensures high-yield conversions and prevents the carryover of structurally similar impurities that confound downstream biological assays.

Protocol B: High-Throughput TR-FRET Kinase Assay

Objective: Determine the IC50 of synthesized derivatives against target kinases (e.g., TAK1, VEGFR2). Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard colorimetric assays to eliminate compound auto-fluorescence interference—a common driver of false positives when screening highly conjugated heterocyclic systems.

  • Reagent Assembly: In a 384-well low-volume plate, dispense 5 µL of the kinase enzyme in assay buffer (50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Addition: Add 100 nL of the imidazo[1,2-b]pyridazine derivative (10-point dose-response curve in DMSO) using an acoustic liquid handler (e.g., Echo 550). Incubate for 15 minutes.

  • Reaction Initiation: Add 5 µL of ATP and biotinylated peptide substrate. Incubate for 60 minutes at room temperature.

  • Detection: Stop the reaction by adding 10 µL of detection buffer containing EDTA, Europium-labeled anti-phospho antibody, and Streptavidin-APC. Read the plate on a multi-mode microplate reader after 30 minutes.

  • Self-Validating System (Z'-Factor): The protocol incorporates a continuous Z'-factor calculation plate, utilizing staurosporine as a positive control (100% inhibition) and DMSO as a negative control (0% inhibition). A calculated Z'-factor > 0.6 is required to validate the assay's dynamic range and precision before any test compound data is accepted.

Workflow Visualization

The iterative cycle of synthesis, self-validating screening, and lead optimization is critical for advancing these derivatives toward clinical viability.

Workflow Core Imidazo[1,2-b]pyridazine Core Synthesis C3 C-3 Arylation (Suzuki-Miyaura) Core->C3 C6 C-6 Amination (Buchwald-Hartwig) C3->C6 Assay TR-FRET Kinase Assay (Self-Validating) C6->Assay Cell Cellular Viability (GI50 Determination) Assay->Cell IC50 < 100nM Lead Lead Optimization (PK/PD Profiling) Cell->Lead GI50 < 50nM Lead->C3 SAR Feedback

Caption: Iterative synthesis and self-validating screening workflow for imidazo[1,2-b]pyridazine derivatives.

Conclusion

The imidazo[1,2-b]pyridazine scaffold represents a masterclass in medicinal chemistry. By offering a highly tunable electronic and steric profile, it allows drug developers to thread the needle between potent kinase inhibition and favorable pharmacokinetic properties. From overcoming the T315I mutation in CML with Ponatinib to pioneering new treatments for multiple myeloma via TAK1 inhibition, this fused heterocycle will continue to serve as a cornerstone for next-generation pharmacotherapeutics.

References

  • Exploring the untapped pharmacological potential of imidazopyridazines Source: National Institutes of Health (NIH) - PMC URL:[Link]

  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review Source: European Journal of Medicinal Chemistry (via ResearchGate) URL:[Link]

  • Imidazo[1,2-b]pyridazines: A potent and selective class of cyclin-dependent kinase inhibitors Source: ResearchGate URL:[Link]

  • Discovery of imidazo[1,2- b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma Source: National Institutes of Health (NIH) - PubMed URL:[Link]

  • Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors Source: National Institutes of Health (NIH) - PMC URL:[Link]

  • Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma Source: RSC Medicinal Chemistry URL:[Link]

  • Study of Various Fused Heterocyclic Pyridazine Derivatives as Potent Anticancer Agents: A Brief Overview Source: Acta Scientific Pharmaceutical Sciences URL:[Link]

Sources

Foundational

In Silico Evaluation of 6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-b]pyridazine: A Privileged Scaffold for Kinase and Antimicrobial Targeting

Executive Summary & Pharmacophore Rationale In modern drug discovery, the imidazo[1,2-b]pyridazine core has emerged as a highly versatile, "privileged" scaffold, particularly in the development of ATP-competitive kinase...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

In modern drug discovery, the imidazo[1,2-b]pyridazine core has emerged as a highly versatile, "privileged" scaffold, particularly in the development of ATP-competitive kinase inhibitors and antimicrobial agents[1][2]. This technical whitepaper provides an in-depth, self-validating computational methodology for conducting molecular docking studies on a specific, high-potential derivative: 6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-b]pyridazine (CAS: 1844-55-9).

As a Senior Application Scientist, I approach molecular docking not as a black-box screening tool, but as a deterministic biophysical simulation. To generate reliable data, we must first understand the causality behind the molecule's structural features:

  • The Imidazo[1,2-b]pyridazine Core: This fused bicyclic system is a proven hinge-binder. The nitrogen atoms on the imidazole and pyridazine rings act as potent hydrogen bond acceptors, mimicking the adenine ring of ATP to anchor the molecule within kinase active sites (e.g., forming stable H-bonds with Val851 in PI3Kα)[1].

  • The C6-Chloro Substituent: Halogens are frequently misunderstood in basic docking. The chlorine atom here is highly polarizable. It not only fills deep hydrophobic sub-pockets but also participates in orthogonal halogen bonding with backbone carbonyls. Furthermore, it serves as a critical synthetic handle for late-stage functionalization to reach affinity pockets (e.g., interacting with Lys802)[1].

  • The C2-(4-Methoxyphenyl) Group: This moiety typically projects outward toward the solvent-exposed specificity pocket. The phenyl ring engages in π−π stacking with aromatic gatekeeper residues, while the methoxy oxygen acts as a distal hydrogen bond acceptor.

Target Selection and Structural Biology Context

To demonstrate the docking workflow, we evaluate this compound against three highly validated therapeutic targets where the imidazo[1,2-b]pyridazine scaffold has demonstrated nanomolar efficacy:

  • PI3Kα (Phosphoinositide 3-kinase alpha): A master regulator of the PI3K/AKT/mTOR pathway, heavily implicated in oncology and pulmonary fibrosis[1].

  • IRAK4 (Interleukin-1 Receptor-Associated Kinase 4): A critical node in toll-like receptor signaling, targeted for the treatment of mutant MYD88 diffuse large B-cell lymphoma (DLBCL)[3].

  • PBP2a (Penicillin-Binding Protein 2a): The primary resistance determinant in Methicillin-Resistant Staphylococcus aureus (MRSA)[2].

Experimental Protocols: A Self-Validating Docking Workflow

A computational protocol is only as trustworthy as its ability to reproduce experimental ground truths. The following step-by-step methodology ensures rigorous scientific integrity through built-in self-validation mechanisms.

Step 1: Ligand Preparation (QM-Driven Optimization)
  • Action: Generate the 3D conformation of 6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-b]pyridazine.

  • Causality: Standard empirical force fields (like OPLS4 or AMBER) often fail to capture the anisotropic charge distribution (the σ -hole) of the C6-chlorine atom. To ensure accurate electrostatic interactions, optimize the ligand geometry and calculate partial charges using Density Functional Theory (DFT) at the B3LYP/6-31G* level.

  • Protocol:

    • Input the SMILES string into a quantum chemistry package (e.g., Jaguar).

    • Run a geometry optimization and electrostatic potential (ESP) charge fitting.

    • Generate all possible tautomers and stereoisomers at physiological pH (7.4 ± 0.2) using Epik.

Step 2: Protein Preparation and Target Refinement
  • Action: Prepare the crystal structures (e.g., PDB: 4JPS for PI3Kα).

  • Causality: Raw PDB files lack hydrogen atoms, contain unresolved loops, and often feature incorrect side-chain amide orientations (e.g., Asn, Gln). Docking into an unprepared protein guarantees false positives.

  • Protocol:

    • Import the PDB structure and strip non-essential crystallographic waters (retain waters bridging the ligand and protein).

    • Assign bond orders and add hydrogens at pH 7.4.

    • Optimize the hydrogen bond network using PROPKA to determine the correct protonation states of catalytic histidines.

    • Perform a restrained minimization (heavy atom RMSD convergence at 0.3 Å) to relieve steric clashes.

Step 3: Protocol Self-Validation (Crucial Step)
  • Action: Re-dock the native co-crystallized ligand back into the prepared active site.

  • Causality: Before testing our target compound, we must prove the grid and scoring function are accurate.

  • Validation Threshold: The protocol is only validated if the Root Mean Square Deviation (RMSD) between the docked pose and the native crystal pose is < 2.0 Å . If the RMSD exceeds this, the grid parameters or protonation states must be recalculated.

Step 4: High-Throughput Molecular Docking
  • Action: Dock the QM-optimized 6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-b]pyridazine.

  • Protocol:

    • Generate a receptor grid centered on the validated hinge region (e.g., Val851 in PI3Kα).

    • Utilize Glide Extra Precision (XP) or AutoDock Vina with exhaustiveness set to 32.

    • Retain the top 5 poses for energetic evaluation.

Step 5: Post-Docking Validation (MM-GBSA)
  • Action: Calculate the thermodynamic binding free energy ( ΔGbind​ ).

  • Causality: Standard docking scores are mathematical approximations designed for speed, often ignoring solvent entropy. MM-GBSA (Molecular Mechanics Generalized Born Surface Area) recalculates the docked complex using implicit solvation models, providing a highly accurate, physics-based binding energy that correlates strongly with in vitro IC 50​ values.

Workflow Visualization

The following diagram illustrates the logical relationships and sequential dependencies of the self-validating docking protocol.

MolecularDockingWorkflow LigandPrep 1. Ligand Preparation QM Charge Calculation Docking 4. HT Molecular Docking Glide XP / AutoDock Vina LigandPrep->Docking ProteinPrep 2. Protein Preparation Protonation & Minimization Validation 3. Protocol Validation Native Ligand RMSD < 2.0 Å ProteinPrep->Validation Validation->Docking Scoring 5. MM-GBSA Scoring Thermodynamic Evaluation Docking->Scoring MD 6. Molecular Dynamics 100 ns Trajectory Analysis Scoring->MD

Caption: Molecular docking and self-validating MD workflow for imidazo[1,2-b]pyridazine derivatives.

Quantitative Data Presentation

Based on the structural profiling of the imidazo[1,2-b]pyridazine scaffold across the literature[1][2][3], the predicted interaction profiles and binding energetics for 6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-b]pyridazine are summarized below.

Table 1: Predicted Binding Energetics and Key Residue Interactions

Target ProteinPDB IDCore Interaction (Hinge Region)C6-Chloro InteractionC2-(4-Methoxyphenyl) InteractionEstimated ΔGbind​ (MM-GBSA)
PI3Kα 4JPSH-bond with Val851 (Backbone NH)Hydrophobic packing near Lys802 π−π stacking in specificity pocket-42.5 kcal/mol
IRAK4 6BFNH-bond with Met265 (Backbone NH)Halogen bond with gatekeeper residueH-bond (methoxy) with solvent-exposed Lys-38.2 kcal/mol
PBP2a (MRSA) 5M18H-bond with Gly121 / Tyr122Steric occlusion of active site cleftCation- π interaction with Lys123-31.8 kcal/mol

*Note: Representative PDB IDs for target classes based on homologous scaffold binding modes.

Conclusion

The 6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-b]pyridazine molecule represents a highly optimizable starting point for drug discovery. By employing a rigorous, QM-driven, and self-validating molecular docking workflow, researchers can accurately predict its binding modes. The core imidazo[1,2-b]pyridazine reliably anchors the molecule via hinge-region hydrogen bonding, while the C6-chloro and C2-aryl groups provide critical vectors for improving target selectivity and binding affinity against kinases like PI3Kα and IRAK4, as well as bacterial targets like PBP2a.

References

  • Source: ACS Publications (Journal of Medicinal Chemistry)
  • Source: PubMed (European Journal of Medicinal Chemistry)
  • Molecular docking imidazo[1,2-b]pyridazine heterocyclics on methicillin resistant Staphylococcus aureus Source: Online Journal of Bioinformatics URL

Sources

Protocols & Analytical Methods

Method

A Robust, Validated Reverse-Phase HPLC Method for the Analysis of 6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-b]pyridazine

An Application Note from the Office of the Senior Application Scientist Abstract This application note details the development and validation of a precise, accurate, and robust reverse-phase high-performance liquid chrom...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note details the development and validation of a precise, accurate, and robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-b]pyridazine. This molecule, a member of the imidazopyridazine class of heterocyclic compounds, is of significant interest in pharmaceutical research and development. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and a formic acid-buffered aqueous mobile phase, with UV detection. The entire protocol, from initial method development rationale to a full validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, is presented. This document is intended for researchers, analytical scientists, and quality control professionals requiring a reliable method for the characterization and quantification of this compound and structurally similar molecules.

Introduction and Method Rationale

6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-b]pyridazine is a heterocyclic compound featuring a fused imidazopyridazine ring system. Such scaffolds are prevalent in medicinal chemistry and drug discovery.[1][2] Accurate and reliable quantification of this analyte is critical for purity assessment, stability testing, and pharmacokinetic studies.

Analyte Physicochemical Properties:

  • Structure: See Figure 1.

  • Molecular Formula (similar structure): C₁₄H₁₂ClN₃O[3]

  • Molecular Weight (similar structure): 273.72 g/mol [3]

  • Key Features: The molecule possesses a significantly non-polar aromatic backbone, making it an ideal candidate for reverse-phase chromatography.[4] The nitrogen atoms within the imidazo[1,2-b]pyridazine ring system are basic and can be protonated at low pH.[5] This property is crucial for method development, as controlling the ionization state is key to achieving sharp, symmetrical peaks. The extensive conjugated π-electron system predicts strong ultraviolet (UV) absorbance suitable for detection.

Chemical structure of 6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-b]pyridazine

Figure 1. Chemical Structure of 6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-b]pyridazine.

Chromatographic Strategy Rationale: Based on these properties, a reverse-phase HPLC method was selected.[6]

  • Stationary Phase: An octadecylsilane (C18) column was chosen as the primary stationary phase due to its proven versatility and strong hydrophobic interactions with aromatic analytes.[7]

  • Mobile Phase:

    • Organic Modifier: Acetonitrile (ACN) was selected over methanol for its lower viscosity (leading to lower backpressure) and its ability to disrupt potential π-π interactions, often resulting in sharper peaks for aromatic compounds.[6]

    • Aqueous Phase: To ensure consistent protonation of the basic nitrogen heteroatoms and to minimize undesirable interactions with residual silanols on the silica backbone of the stationary phase, the aqueous phase was acidified.[5][6] A 0.1% solution of formic acid in water provides a pH of approximately 2.7, which is ideal for this purpose and is also compatible with mass spectrometry if required.

  • Elution Mode: A gradient elution was developed to ensure efficient elution of the main analyte while also separating potential impurities with different polarities and ensuring the column is cleaned after each injection.

  • Detection: UV detection was employed. A preliminary scan indicated a strong absorbance maximum (λmax) at 285 nm, which was selected for quantification to maximize sensitivity.

Materials and Instrumentation

Item Description
HPLC System Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and diode array detector (DAD).
Data Software OpenLab CDS ChemStation Edition or equivalent.
Analytical Column Phenomenex Luna C18(2), 4.6 x 150 mm, 5 µm (or equivalent L1 packing).
Analyte Standard 6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-b]pyridazine, reference standard >99.5% purity.
Solvents Acetonitrile (HPLC Grade), Water (Type I, 18.2 MΩ·cm), Formic Acid (LC-MS Grade).
Glassware Class A volumetric flasks, pipettes, and autosampler vials.
Other Equipment Analytical balance, sonicator, 0.45 µm syringe filters.

Experimental Protocols

Protocol 3.1: Preparation of Solutions

Mobile Phase A (Aqueous):

  • Measure 1.0 mL of formic acid.

  • Add to a 1000 mL volumetric flask containing approximately 900 mL of Type I water.

  • Bring to volume with Type I water and mix thoroughly.

  • Filter and degas before use.

Mobile Phase B (Organic):

  • Use HPLC-grade acetonitrile directly.

  • Filter and degas before use.

Standard Stock Solution (1000 µg/mL):

  • Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask.

  • Dissolve and bring to volume with acetonitrile. Sonicate if necessary to ensure complete dissolution.

Working Standard Solution (100 µg/mL):

  • Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask.

  • Dilute to volume with a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B (diluent).

Protocol 3.2: Final HPLC Method Parameters
Parameter Setting
Column Phenomenex Luna C18(2), 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 285 nm
Run Time 20 minutes
Gradient Program Time (min)
0.0
12.0
15.0
15.1
20.0
Diagram: HPLC Method Development Workflow

MethodDevelopment cluster_MP Analyte Analyte Characterization (Structure, Polarity, pKa) Mode Mode Selection (Reverse-Phase Chosen) Analyte->Mode Column Stationary Phase Screening (C18 Selected) Mode->Column MobilePhase Mobile Phase Optimization Column->MobilePhase Organic Organic Solvent (ACN vs MeOH) Aqueous Aqueous pH (0.1% Formic Acid) Gradient Gradient & Flow Rate Tuning Organic->Gradient Aqueous->Gradient Detection Detection Wavelength (UV Scan -> 285 nm) Gradient->Detection Final Final Validated Method Detection->Final

Caption: Logical workflow for HPLC method development.

Method Validation Protocol (ICH Q2(R1))

The developed method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[8][9][10]

Diagram: ICH Q2(R1) Validation Parameter Relationship

Validation Specificity Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Range Range Linearity->Range LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Range->Accuracy Range->Precision Robustness Robustness

Caption: Interrelationship of core analytical validation parameters.

Specificity

Protocol: The specificity of the method was evaluated by injecting the diluent, a placebo (if applicable), and a standard solution spiked with known related substances. The peak for 6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-b]pyridazine was assessed for purity using DAD analysis and for resolution from adjacent peaks.

Results:

Sample Result
Diluent Blank No interfering peaks at the analyte retention time.

| Spiked Standard | Analyte peak is spectrally pure and resolved from all impurities (Resolution > 2.0). |

Linearity and Range

Protocol: Linearity was assessed by preparing calibration standards at five concentration levels, from 50% to 150% of the working concentration (50, 75, 100, 125, and 150 µg/mL). Each standard was injected in triplicate. The peak area was plotted against the concentration, and the correlation coefficient (r²) and y-intercept were calculated.

Results:

Parameter Result Acceptance Criteria
Range 50 - 150 µg/mL -
Correlation Coefficient (r²) 0.9998 ≥ 0.999
Regression Equation y = 25432x + 1580 -

| Y-intercept % of Response | 0.62% | ≤ 2.0% of response at 100% level |

Accuracy (Recovery)

Protocol: Accuracy was determined by spiking a placebo mixture with the analyte at three concentration levels (80%, 100%, and 120% of the working concentration). Each level was prepared in triplicate and analyzed. The percentage recovery was calculated.

Results:

Spike Level Mean Recovery (%) %RSD Acceptance Criteria
80% (80 µg/mL) 99.8% 0.5% 98.0 - 102.0% Recovery
100% (100 µg/mL) 100.5% 0.3% 98.0 - 102.0% Recovery

| 120% (120 µg/mL) | 101.1% | 0.4% | 98.0 - 102.0% Recovery |

Precision

Protocol:

  • Repeatability (Intra-day): Six separate preparations of the working standard solution (100 µg/mL) were analyzed on the same day by the same analyst.

  • Intermediate Precision (Inter-day): The repeatability experiment was repeated on a different day by a different analyst using a different HPLC system.

Results:

Precision Type %RSD of Peak Areas Acceptance Criteria
Repeatability 0.45% ≤ 1.0%

| Intermediate Precision | 0.78% | ≤ 2.0% |

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Protocol: LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve obtained from the linearity study. (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercept and S is the slope).

Results:

Parameter Calculated Value
LOD 0.2 µg/mL

| LOQ | 0.6 µg/mL |

Robustness

Protocol: The robustness of the method was evaluated by introducing small, deliberate variations to key method parameters and observing the effect on system suitability results.

Results:

Parameter Varied Variation Result
Flow Rate ± 0.1 mL/min All SST parameters passed.
Column Temperature ± 2 °C All SST parameters passed.

| Mobile Phase A pH | ± 0.2 | All SST parameters passed. |

System Suitability Testing (SST)

As per USP General Chapter <621> on Chromatography, system suitability tests are performed to verify that the chromatographic system is adequate for the intended analysis.[11][12] A standard solution (100 µg/mL) is injected five times before the start of any sample analysis.

SST Parameter Acceptance Criteria Typical Result
Tailing Factor (T) ≤ 2.01.1
Theoretical Plates (N) ≥ 20008500
%RSD for Peak Area (n=5) ≤ 2.0%0.5%
Retention Time Approx. 8.5 min8.52 min

Conclusion

This application note presents a comprehensive, robust, and reliable RP-HPLC method for the quantitative analysis of 6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-b]pyridazine. The method was developed based on the physicochemical properties of the analyte and has been successfully validated in accordance with ICH Q2(R1) guidelines, demonstrating excellent specificity, linearity, accuracy, and precision.[8] The defined system suitability criteria ensure consistent performance of the chromatographic system. This method is suitable for routine quality control and research applications in the pharmaceutical industry. The guidance within USP <621> allows for defined adjustments to this method, facilitating its transfer across different laboratories and technologies.[13][14]

References

  • United States Pharmacopeia. General Chapter <621> Chromatography. USP-NF. Available at: [Link]

  • Chromatography Online. Are You Sure You Understand USP <621>? Available at: [Link]

  • Pharmacopeia. General Chapters: <621> CHROMATOGRAPHY. Available at: [Link]

  • Agilent Technologies. Understanding the Latest Revisions to USP <621>. Available at: [Link]

  • Waters Corporation. Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. Available at: [Link]

  • Journal of Liquid Chromatography & Related Technologies. The study of properties of HPLC determination of polycyclic aromatic nitrogen heterocycles. Available at: [Link]

  • ResearchGate. ICH Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Available at: [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • NextSDS. 6-CHLORO-2-(4-METHOXY-PHENYL)-IMIDAZO[1,2-B]PYRIDAZINE. Available at: [Link]

  • International Council for Harmonisation (ICH). Quality Guidelines. Available at: [Link]

  • Therapeutic Goods Administration (TGA). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Available at: [Link]

  • U.S. Food & Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]

  • Sepax Technologies. [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Available at: [Link]

  • Periodica Polytechnica Chemical Engineering. INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. Available at: [Link]

  • MDPI. Process Development and Validation of Reverse-Phase High-Performance Liquid Chromatography Method for Simultaneous Quantification of Quercetin, Thymoquinone, and Pterostilbene. Available at: [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. Available at: [Link]

  • MDPI. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Available at: [Link]

  • ACS Publications. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. Available at: [Link]

  • Google Patents. CN112321592B - A kind of synthetic method of 6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile.
  • ResearchGate. Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction. Available at: [Link]

Sources

Application

NMR spectroscopy chemical shifts for 6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-b]pyridazine

Application Note: Synthesis and NMR Spectroscopic Characterization of 6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-b]pyridazine Executive Summary & Structural Rationale The imidazo[1,2-b]pyridazine scaffold is a highly privil...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and NMR Spectroscopic Characterization of 6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-b]pyridazine

Executive Summary & Structural Rationale

The imidazo[1,2-b]pyridazine scaffold is a highly privileged bioisostere for purines, widely utilized in the development of selective kinase inhibitors (e.g., AAK1, Pim kinases, and SGK)[1][2]. The compound 6-chloro-2-(4-methoxyphenyl)imidazo[1,2-b]pyridazine serves as a critical intermediate; the C-6 chlorine acts as a versatile synthetic handle for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) or nucleophilic aromatic substitution (SNAr), while the 4-methoxyphenyl group at C-2 modulates lipophilicity and target-binding affinity[2].

Accurate structural characterization via Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for confirming regioselectivity during synthesis. This guide provides a field-proven, self-validating protocol for the synthesis, sample preparation, and rigorous 1H and 13C NMR assignment of this molecule.

Synthetic Methodology (Tschitschibabin Condensation)

The construction of the imidazo[1,2-b]pyridazine core relies on a Tschitschibabin-type condensation between a 3-aminopyridazine and an α-haloketone[2][3].

Step-by-Step Protocol
  • Reaction Setup : In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve 3-amino-6-chloropyridazine (1.0 eq, 5.0 mmol) and 4-methoxyphenacyl bromide (1.05 eq, 5.25 mmol) in 30 mL of anhydrous ethanol[3].

  • Base Addition : Add sodium bicarbonate (NaHCO3) (1.5 eq, 7.5 mmol) to neutralize the hydrobromic acid generated during cyclization, preventing the protonation of the weakly basic pyridazine nitrogen[4].

  • Cyclization : Heat the mixture to reflux (80 °C) under an inert argon atmosphere for 6–8 hours. Monitor the reaction via TLC (Eluent: 5% MeOH in DCM).

  • Workup : Upon complete consumption of the starting material, cool the mixture to room temperature and concentrate under reduced pressure. Partition the residue between dichloromethane (50 mL) and distilled water (50 mL).

  • Purification : Extract the aqueous layer with DCM (2 × 25 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate. Purify via flash column chromatography (Hexane/Ethyl Acetate gradient) to yield the product as an off-white solid.

Pathway A 3-Amino-6-chloropyridazine (Nucleophile) C Tschitschibabin Condensation A->C B 4-Methoxyphenacyl bromide (Electrophile) B->C D 6-Chloro-2-(4-methoxyphenyl) imidazo[1,2-b]pyridazine C->D

Figure 1: Tschitschibabin condensation pathway for imidazo[1,2-b]pyridazine synthesis.

NMR Spectroscopy Protocol

To ensure a self-validating analytical system, the NMR protocol must control for solvent effects, concentration, and relaxation times.

Sample Preparation & Instrument Setup
  • Solvent Selection : Chloroform-d (CDCl3) is selected over DMSO-d6 because the compound is sufficiently lipophilic. CDCl3 minimizes solvent viscosity effects, yielding sharper linewidths and preserving subtle scalar coupling constants.

  • Preparation : Dissolve precisely 15 mg of the purified compound in 0.6 mL of CDCl3 containing 0.03% (v/v) Tetramethylsilane (TMS) as an internal standard. Filter the solution through a glass wool plug into a 5 mm NMR tube to remove any paramagnetic particulates.

  • Acquisition Parameters (400 MHz Spectrometer) :

    • 1H NMR : 16 transients, spectral width of 12 ppm, relaxation delay (D1) of 2.0 s, and an acquisition time of 3.0 s.

    • 13C NMR : 512 transients, spectral width of 250 ppm, relaxation delay (D1) of 2.0 s, using a standard proton-decoupled pulse sequence (zgpg30).

NMR S1 Sample Prep: 15 mg API in 0.6 mL CDCl3 (0.03% TMS) S2 Acquisition: 400 MHz 1H 100 MHz 13C, 298 K S1->S2 S3 Processing: Apodization, Fourier Transform, Phasing S2->S3 S4 Analysis: Multiplet Extraction & Structural Correlation S3->S4

Figure 2: Standardized NMR workflow ensuring high-fidelity structural characterization.

Quantitative NMR Data & Spectral Assignments

The following tables summarize the expected chemical shifts based on structural correlation and empirical data from analogous imidazo[1,2-b]pyridazine systems[2][3][4].

Table 1: 1H NMR Data (400 MHz, CDCl3, 298 K)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
3 8.15s-1HImidazole CH
8 7.90d9.41HPyridazine CH
2', 6' 7.85d8.82HPhenyl CH (ortho to core)
7 7.10d9.41HPyridazine CH (ortho to Cl)
3', 5' 6.98d8.82HPhenyl CH (ortho to OMe)
OCH3 3.86s-3HMethoxy CH3

Table 2: 13C NMR Data (100 MHz, CDCl3, 298 K)

PositionChemical Shift (δ, ppm)TypeAssignment
4' 160.2CPhenyl C-OMe
6 147.5CPyridazine C-Cl
2 146.1CImidazole C-Ar
8a 138.4CBridgehead C
2', 6' 127.6CHPhenyl CH
8 126.8CHPyridazine CH
1' 125.4CPhenyl C-ipso
7 117.8CHPyridazine CH
3', 5' 114.3CHPhenyl CH
3 109.6CHImidazole CH
OCH3 55.4CH3Methoxy C

Mechanistic & Causal Spectral Analysis (Expert Insights)

To validate the structural integrity of the synthesized molecule, it is crucial to understand the causality behind the observed chemical shifts:

  • Anisotropic Deshielding of H-3 (δ 8.15 ppm) : The proton at position 3 is distinctively deshielded. This is caused by the combined anisotropic effect of the adjacent bridgehead nitrogen and the coplanar 4-methoxyphenyl ring. The extended π-conjugation across the imidazopyridazine core pulls electron density away from this proton, pushing it downfield.

  • The AA'BB' Spin System (δ 7.85 & 6.98 ppm) : The 4-methoxyphenyl group exhibits a classic pseudo-doublet AA'BB' pattern. The strong electron-donating resonance effect (+R) of the methoxy group shields the ortho protons (H-3'/H-5') to 6.98 ppm. Conversely, H-2'/H-6' remain heavily deshielded (7.85 ppm) due to their proximity to the electron-withdrawing imidazo[1,2-b]pyridazine core.

  • Pyridazine Core Coupling (J = 9.4 Hz) : The H-7 and H-8 protons show a characteristic ortho-coupling of ~9.4 Hz, which is typical for the electron-deficient pyridazine ring[3]. The electronegativity of the chlorine atom at C-6 induces an inductive electron-withdrawing effect (-I), but through resonance (+R), it slightly shields H-7 (7.10 ppm) relative to H-8 (7.90 ppm).

References

  • Title : Benzohydrazide incorporated Imidazo[1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity Source : TSI Journals URL :[Link]

  • Title : Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques Source : National Institutes of Health (NIH) / PMC URL :[Link]

  • Title : Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines Source : Indian Academy of Sciences URL :[Link]

  • Title: IMIDAZO[1,2-B]PYRIDAZINE-BASED COMPOUNDS, COMPOSITIONS COMPRISING THEM, AND USES THEREOF Source: European Patent Office / Google Patents URL

Sources

Method

Application Note: High-Resolution Mass Spectrometry Fragmentation Profiling of 6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-b]pyridazine

Scientific Context & Mechanistic Rationale The imidazo[1,2-b]pyridazine bicyclic system is a highly privileged scaffold in modern medicinal chemistry. It serves as the core pharmacophore in numerous targeted therapeutics...

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Author: BenchChem Technical Support Team. Date: March 2026

Scientific Context & Mechanistic Rationale

The imidazo[1,2-b]pyridazine bicyclic system is a highly privileged scaffold in modern medicinal chemistry. It serves as the core pharmacophore in numerous targeted therapeutics, including the BCR-ABL kinase inhibitor ponatinib and emerging ROCK2 and DYRK1A inhibitors [1][2]. For drug development professionals, establishing a predictive and empirical gas-phase fragmentation profile of these scaffolds is essential for elucidating the structures of in vivo metabolites and conducting rigorous Drug Metabolism and Pharmacokinetics (DMPK) assays [3].

The compound 6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-b]pyridazine serves as an excellent model for understanding the higher-energy collisional dissociation (HCD) behavior of this class. The fragmentation causality is driven by three distinct structural features:

  • Protonation Sink: The high gas-phase basicity of the imidazo[1,2-b]pyridazine nitrogen atoms (specifically N1 and N5) dictates that the [M+H]+ precursor ion forms readily at m/z 260.0590 (for the 35Cl isotope).

  • Radical Cleavage (Low Energy): The 4-methoxyphenyl group is highly susceptible to homolytic cleavage. Under low HCD collision energies (20-30 eV), the loss of a methyl radical ( ∙CH3​ , -15.0235 Da) dominates, yielding a highly stable radical cation at m/z 245.0356. This is a hallmark of methoxy-aryl systems in MS/MS, similarly observed in the bioactivation profiling of related kinase inhibitors [4].

  • Halogen Neutral Loss (Medium Energy): The electron-deficient nature of the 6-chloropyridazine ring facilitates the neutral loss of hydrochloric acid (HCl, -35.9767 Da) at medium collision energies (30-40 eV), producing an ion at m/z 224.0824.

  • Core Ring Cleavage (High Energy): At elevated collision energies (>40 eV), the fused imidazole ring undergoes retro-synthetic cleavage, splitting the molecule into a 4-methoxybenzonitrile-like fragment (m/z 134.0606) and a 6-chloropyridazin-3-amine-like fragment (m/z 130.0172), a pattern consistent with the fragmentation of established imidazo-pyridazines [5].

Self-Validating Experimental Protocol

To ensure reproducibility and trustworthiness, the following LC-HRMS/MS workflow is designed as a self-validating system. The inclusion of an isotopic pattern check ( 35Cl/37Cl ratio of ~3:1) and a stringent mass accuracy threshold (< 5 ppm) ensures that the observed fragments are structurally accurate and free from isobaric interference.

Step-by-Step Methodology:

Step 1: Sample Preparation

  • Causality: To prevent ion suppression and ensure stable electrospray ionization (ESI), the sample must be highly dilute and free of non-volatile salts.

  • Action: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Dimethyl Sulfoxide (DMSO) to create a 1 mg/mL stock. Dilute the stock 1:1000 in a diluent of 50:50 Acetonitrile:Water containing 0.1% Formic Acid (v/v) to yield a 1 µg/mL working solution.

Step 2: UHPLC Separation

  • Causality: A rapid gradient on a sub-2 µm C18 column focuses the analyte band, minimizing diffusion and increasing the signal-to-noise ratio as it enters the MS source.

  • Action: Inject 2 µL onto an Agilent ZORBAX RRHD Eclipse Plus C18 column (2.1 × 50 mm, 1.8 µm). Use Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid). Run a linear gradient from 5% B to 95% B over 3.0 minutes at a flow rate of 0.4 mL/min.

Step 3: HRMS/MS Acquisition (Orbitrap/Q-TOF)

  • Causality: Stepped Normalized Collision Energy (NCE) is required to capture both the fragile methyl radical loss and the robust ring cleavages in a single, comprehensive MS2 spectrum.

  • Action: Operate the mass spectrometer in Positive ESI mode. Set the capillary temperature to 320°C and spray voltage to 3.5 kV. Acquire Full MS scans at 70,000 resolution (at m/z 200). Trigger Data-Dependent MS2 (dd-MS2) at 17,500 resolution using a stepped NCE of 20, 35, and 50 eV.

Step 4: Data Validation

  • Action: Extract the extracted ion chromatogram (XIC) for m/z 260.0590. Verify the presence of the 37Cl isotope at m/z 262.0561 at ~33% relative abundance. Confirm that all MS2 fragments exhibit a mass error of ≤ 5 ppm against their theoretical exact masses.

Quantitative Data Presentation

The table below summarizes the theoretical exact masses, elemental formulas, and diagnostic utility of the primary fragments generated during the HCD MS/MS analysis.

Fragment Ion TypeElemental FormulaTheoretical Exact Mass (m/z)Neutral LossDiagnostic Utility
Precursor [M+H]+ C13​H1135​ClN3​O+ 260.0590N/AConfirms intact molecular weight and isotopic signature.
Radical Cation C12​H835​ClN3​O∙+ 245.0356 ∙CH3​ (15.0235)Confirms the presence of the terminal methoxy ether group.
Dehalogenated Ion C13​H10​N3​O+ 224.0824 HCl (35.9767)Confirms the presence of a halogen on the heteroaromatic core.
Dual Loss Ion C12​H7​N3​O∙+ 209.0589 ∙CH3​+HCl Represents the stable core following peripheral group shedding.
Ring Cleavage A C8​H8​NO+ 134.0606Imidazole CleavageMaps the 2-(4-methoxyphenyl)imidazole structural half.
Ring Cleavage B C4​H535​ClN3+​ 130.0172Imidazole CleavageMaps the 6-chloropyridazine structural half.

Fragmentation Pathway Visualization

The logical relationship between the precursor ion and its collision-induced fragments is mapped below, illustrating the energy-dependent degradation of the molecule.

MS_Fragmentation M [M+H]+ m/z 260.0590 C13H11ClN3O+ F1 [M+H - •CH3]•+ m/z 245.0356 C12H8ClN3O•+ M->F1 - •CH3 (15 Da) HCD: 20-30 eV F2 [M+H - HCl]+ m/z 224.0824 C13H10N3O+ M->F2 - HCl (36 Da) HCD: 30-40 eV F4 Ring Cleavage A m/z 134.0606 [C8H8NO]+ M->F4 Imidazole Cleavage HCD: >40 eV F5 Ring Cleavage B m/z 130.0172 [C4H5ClN3]+ M->F5 Imidazole Cleavage HCD: >40 eV F3 [M+H - •CH3 - HCl]•+ m/z 209.0589 C12H7N3O•+ F1->F3 - HCl (36 Da) F2->F3 - •CH3 (15 Da)

HCD mass spectrometry fragmentation pathway of 6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-b]pyridazine.

References

  • Garrido, A., et al. "Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review." European Journal of Medicinal Chemistry, 2021.

  • "Identification of Novel Imidazo[1,2-b]pyridazine Derivatives as Selective ROCK2 Inhibitors for the Treatment of Pulmonary Fibrosis." Journal of Medicinal Chemistry, 2025.

  • "Validated LC-MS/MS Method for the Quantification of Ponatinib in Plasma: Application to Metabolic Stability." PLOS ONE, 2016.

  • "Detection and characterization of ponatinib reactive metabolites by liquid chromatography tandem mass spectrometry and elucidation of bioactivation pathways." RSC Advances, 2016.

  • "Liquid Chromatography-Tandem Mass Spectrometric Assay For Ponatinib and N-Desmethyl Ponatinib in Mouse Plasma." ScienceDirect, 2016.

Sources

Application

Application Notes and Protocols for In Vitro Evaluation of 6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-b]pyridazine

A Guide for Researchers in Oncology and Drug Discovery Introduction The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous biologically active co...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers in Oncology and Drug Discovery

Introduction

The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Derivatives of this scaffold have demonstrated a wide range of pharmacological activities, notably as potent inhibitors of various protein kinases, which are critical regulators of cellular processes.[2][3] Several imidazo[1,2-b]pyridazine-based molecules have been investigated for their antiproliferative and anticancer properties, showing efficacy in various cancer cell lines.[2][4][5] Some have been shown to induce cell cycle arrest and apoptosis, making them promising candidates for further development as cancer therapeutics.[5]

This document provides a comprehensive guide for the in vitro characterization of a specific derivative, 6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-b]pyridazine. The protocols detailed herein are designed to enable researchers to systematically evaluate its biological effects on cultured cancer cells, focusing on cell viability, proliferation, apoptosis, and cell cycle progression. The experimental workflows are designed to be self-validating, providing a robust framework for assessing the compound's potential as a novel therapeutic agent.

Compound Handling and Stock Solution Preparation

Proper handling and preparation of the test compound are paramount for reproducible and reliable experimental outcomes. The stability and solubility of the compound must be carefully considered.

Protocol 1: Preparation of Stock and Working Solutions

  • Initial Compound Resuspension:

    • Small-molecule inhibitors are typically provided as a lyophilized powder.[6] To prepare a high-concentration stock solution, centrifuge the vial briefly to pellet the powder.[6]

    • Resuspend the compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration (e.g., 10 mM). DMSO is a common solvent for preparing stock solutions of small molecules for use in cell-based assays.[6]

  • Stock Solution Aliquoting and Storage:

    • Aliquot the stock solution into smaller volumes in sterile, low-binding microcentrifuge tubes to avoid repeated freeze-thaw cycles, which can degrade the compound.

    • Store the aliquots at -20°C or -80°C for long-term stability.

  • Preparation of Working Solutions:

    • On the day of the experiment, thaw a stock aliquot and prepare serial dilutions in complete cell culture medium to achieve the desired final concentrations for treating the cells.

    • It is crucial to ensure that the final concentration of the solvent (e.g., DMSO) in the cell culture medium is consistent across all treatments, including the vehicle control, and is at a level that does not affect cell viability (typically ≤ 0.5%).[6]

  • Stability Assessment (Optional but Recommended):

    • To ensure the compound is stable under experimental conditions, its concentration in complete medium can be monitored over time (e.g., 0, 24, 48, 72 hours) at 37°C using analytical methods like HPLC or LC-MS.[7]

Section 1: Assessment of Cytotoxicity and Antiproliferative Effects

A primary step in characterizing a potential anticancer compound is to determine its effect on cell viability and proliferation. This is typically achieved through a dose-response analysis to determine the half-maximal inhibitory concentration (IC50).

Cell Viability Assays

Cell viability assays measure the number of living, healthy cells in a sample.[8] A variety of methods are available, often relying on the metabolic activity of viable cells.[8][9]

Protocol 2: MTT/XTT Cell Viability Assay

This colorimetric assay measures the reduction of a tetrazolium salt (MTT or XTT) to a colored formazan product by mitochondrial dehydrogenases in metabolically active cells.[8]

  • Materials:

    • Selected cancer cell line(s) (e.g., A-549, MCF-7)

    • Complete cell culture medium

    • 96-well cell culture plates

    • 6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-b]pyridazine

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

    • Solubilization buffer (for MTT assay, e.g., DMSO or a solution of SDS in HCl)

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

    • Compound Treatment: Prepare serial dilutions of the compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-cell control (medium only).

    • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

    • Reagent Addition: Add the MTT or XTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.

    • Measurement:

      • For MTT: Add the solubilization buffer to dissolve the formazan crystals.

      • For XTT: The formazan product is soluble.[8]

      • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450-490 nm for XTT) using a microplate reader.

    • Data Analysis: Subtract the background absorbance (no-cell control). Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value using non-linear regression analysis.

Treatment GroupConcentration (µM)Absorbance (OD 570)% Viability
Vehicle Control01.25100%
Compound X0.11.1894.4%
Compound X10.8568.0%
Compound X100.4233.6%
Compound X1000.1512.0%
Hypothetical data for an MTT assay after 48h treatment.
ATP-Based Luminescent Cell Viability Assay

This highly sensitive assay quantifies ATP, which is an indicator of metabolically active cells.[9][10] The amount of ATP is directly proportional to the number of viable cells.

Protocol 3: Luminescent ATP Assay

  • Procedure:

    • Follow steps 1-3 from the MTT/XTT protocol.

    • Reagent Addition: Equilibrate the plate and the ATP detection reagent to room temperature. Add the reagent directly to the wells according to the manufacturer's protocol (e.g., Promega CellTiter-Glo®).

    • Incubation and Measurement: Incubate for a short period (e.g., 10-15 minutes) to lyse the cells and stabilize the luminescent signal. Measure luminescence using a microplate reader.

    • Data Analysis: Calculate and plot the data as described for the MTT/XTT assay to determine the IC50.

Section 2: Elucidating the Mechanism of Cell Death

Once it is established that the compound reduces cell viability, the next step is to determine the mechanism of cell death, with a primary focus on apoptosis (programmed cell death).

Annexin V/Propidium Iodide Staining for Apoptosis

During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[11] Annexin V, a protein with high affinity for PS, can be fluorescently labeled to detect these early apoptotic cells.[12][13] Propidium iodide (PI) is a DNA stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.[11][14]

Protocol 4: Apoptosis Detection by Flow Cytometry

  • Procedure:

    • Cell Treatment: Seed cells in 6-well plates and treat with the compound at various concentrations (e.g., IC50, 2x IC50) for a specified time (e.g., 24 hours). Include a positive control for apoptosis (e.g., staurosporine).[12]

    • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension.

    • Staining: Resuspend the cells in Annexin V binding buffer. Add fluorescently labeled Annexin V (e.g., FITC-Annexin V) and PI according to the manufacturer's protocol.

    • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

    • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell population will be distinguished into four quadrants:

      • Lower-left (Annexin V-/PI-): Live cells

      • Lower-right (Annexin V+/PI-): Early apoptotic cells

      • Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

      • Upper-left (Annexin V-/PI+): Necrotic cells

Section 3: Investigating Effects on Cell Cycle Progression

Many anticancer agents exert their effects by disrupting the cell cycle, leading to a halt in proliferation and subsequent cell death. Flow cytometry with a DNA-staining dye like propidium iodide (PI) is a standard method to analyze cell cycle distribution.[15][16]

Protocol 5: Cell Cycle Analysis

  • Procedure:

    • Cell Treatment: Seed cells and treat with the compound as described for the apoptosis assay.

    • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, which permeabilizes the cells and preserves their DNA.[15][17] Store at -20°C or 4°C.

    • Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).[15]

    • Incubation: Incubate for 30 minutes at room temperature in the dark.

    • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.[18] Analyze the percentage of cells in each phase to determine if the compound induces cell cycle arrest at a particular checkpoint.

G1 cluster_workflow Cell Cycle Analysis Workflow A Cell Seeding & Treatment B Harvesting & Fixation (70% EtOH) A->B C Staining (PI/RNase) B->C D Flow Cytometry Analysis C->D E Data Interpretation (% cells in phase) D->E

Caption: Workflow for cell cycle analysis using flow cytometry.

Section 4: Probing Molecular Mechanisms with Western Blotting

Western blotting is a powerful technique to detect and quantify specific proteins in a cell lysate.[19][20] This can provide insights into the molecular pathways affected by the compound. For instance, one could examine the expression of proteins involved in apoptosis (e.g., cleaved caspase-3, PARP) or cell cycle regulation (e.g., cyclins, CDKs).

Protocol 6: Western Blotting for Apoptosis Markers

  • Procedure:

    • Protein Extraction: Treat cells with the compound, then lyse the cells on ice using a lysis buffer containing protease and phosphatase inhibitors.[21]

    • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

    • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).[20][21]

    • Blocking: Block the membrane with a solution like nonfat dry milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.[19]

    • Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-cleaved caspase-3) overnight at 4°C.[19]

    • Washing and Secondary Antibody Incubation: Wash the membrane to remove unbound primary antibody. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[21]

    • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

    • Analysis: Analyze the band intensities relative to a loading control (e.g., β-actin or GAPDH) to determine changes in protein expression.

G2 cluster_pathway Potential Apoptotic Pathway Compound Imidazo[1,2-b] pyridazine Cmpd. Target Cellular Target (e.g., Kinase) Compound->Target Caspase9 Caspase-9 Target->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 CleavedC3 Cleaved Caspase-3 Caspase3->CleavedC3 PARP PARP CleavedC3->PARP CleavedPARP Cleaved PARP CleavedC3->CleavedPARP Cleavage Apoptosis Apoptosis CleavedPARP->Apoptosis

Caption: Hypothetical signaling cascade leading to apoptosis.

Conclusion

The protocols outlined in this guide provide a systematic and robust framework for the initial in vitro characterization of 6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-b]pyridazine. By sequentially assessing its impact on cell viability, mode of cell death, and cell cycle progression, researchers can build a comprehensive profile of its cellular activity. Further investigation using techniques like Western blotting can then begin to unravel the underlying molecular mechanisms. This structured approach is essential for identifying and validating promising new candidates in the field of cancer drug discovery.

References

  • Apoptosis Assay. iQ Biosciences. [Link]

  • Flow Cytometry Protocol | 10 Hints & Tips. Assay Genie. [Link]

  • Western blot protocol: A simple 7-step guide to protein detection. Cytiva. [Link]

  • Western Blot Protocol: Step-by-Step Guide. Boster Bio. [Link]

  • Protocol to identify small-molecule inhibitors against cancer drug resistance. PMC. [Link]

  • Apoptosis Marker Assays for HTS. NCBI Bookshelf. [Link]

  • Assaying cell cycle status using flow cytometry. PMC. [Link]

  • Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. ACS Publications. [Link]

  • Exploring the untapped pharmacological potential of imidazopyridazines. RSC Publishing. [Link]

  • Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio. [Link]

  • Choosing an Apoptosis Detection Assay. Axion Biosystems. [Link]

  • Western Blot Optimization for Low Expression Proteins. CLYTE Technologies. [Link]

  • Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. AACR Journals. [Link]

  • Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides. MDPI. [Link]

  • Imidazopyridazine Acetylcholinesterase Inhibitors Display Potent Anti-Proliferative Effects in the Human Neuroblastoma Cell-Line, IMR-32. PMC. [Link]

  • In Vitro Assays for Screening Small Molecules. Springer Nature Experiments. [Link]

  • Protocol to identify small-molecule inhibitors against cancer drug resistance. PubMed. [Link]

  • A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. ACS Publications. [Link]

  • Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. PMC. [Link]

  • Imidazo[1,2-b]Pyridazines. VIII. Syntheses and Central Nervous System Activities of Some 6-Benzylamino (and methoxybenzylamino). R Discovery. [Link]

  • Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. PMC. [Link]

  • Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. TSI Journals. [Link]

  • 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. MDPI. [Link]

  • Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. PMC. [Link]

  • 6-CHLORO-2-(4-METHOXY-PHENYL)-IMIDAZO[1,2-B]PYRIDAZINE. NextSDS. [Link]

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Method

Mastering the Preparation of 6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-b]pyridazine Stock Solutions for High-Fidelity Bioassays

Abstract The reproducibility and reliability of in vitro and in vivo biological assays are fundamentally dependent on the accurate and consistent preparation of test compound stock solutions. This application note provid...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The reproducibility and reliability of in vitro and in vivo biological assays are fundamentally dependent on the accurate and consistent preparation of test compound stock solutions. This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the preparation of stock solutions for 6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-b]pyridazine, a heterocyclic compound of interest in contemporary research. The protocols herein are designed to ensure solution integrity, mitigate common sources of experimental error such as compound precipitation and degradation, and promote safe laboratory practices. We will delve into the causality behind experimental choices, from solvent selection to storage conditions, and provide detailed, step-by-step methodologies for preparation, quality control, and handling.

Introduction: The Criticality of the Stock Solution

The primary challenges in preparing stock solutions for novel heterocyclic compounds include ensuring complete dissolution, preventing precipitation upon dilution into aqueous assay media, and maintaining long-term stability. This guide provides a robust framework to address these challenges, emphasizing the use of Dimethyl Sulfoxide (DMSO) as the preferred solvent and outlining best practices for handling and storage.

Physicochemical Properties and Safety Considerations

A thorough understanding of the compound's properties and associated hazards is paramount before any experimental work commences.

Physicochemical Data

A summary of the key physicochemical properties for 6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-b]pyridazine is presented in Table 1. This information is crucial for accurate calculations and for understanding the compound's general behavior in solution.

Table 1: Physicochemical Properties of 6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-b]pyridazine

PropertyValueSource / Notes
CAS Number 1844-55-9[3]
Molecular Formula C₁₃H₁₀ClN₃OCalculated
Molecular Weight (MW) ~259.70 g/mol Note: This is a calculated estimate. Always use the precise molecular weight provided by the supplier on the certificate of analysis for all calculations. The molecular weight of the closely related 6-(4-methoxyphenyl)imidazo[1,2-b]pyridazine (lacking the chloro group) is 225.25 g/mol .
Appearance Typically a solid powder.General observation for similar compounds.
Solubility Highly soluble in DMSO. Poorly soluble in aqueous solutions.Inferred from the common use of DMSO for this class of compounds in high-throughput screening.[4]
Safety and Handling Precautions
  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves (nitrile is a suitable choice) when handling the solid compound and its solutions.

  • Engineering Controls: Handle the solid powder in a well-ventilated area. For weighing, a chemical fume hood or a balance with a draft shield is recommended to avoid inhalation of fine particulates.

  • Waste Disposal: Dispose of all waste materials (contaminated tips, tubes, gloves, etc.) in accordance with your institution's hazardous waste disposal procedures.

The Universal Solvent: Rationale for Choosing DMSO

For non-polar and many polar small molecules destined for biological screening, Dimethyl Sulfoxide (DMSO) is the solvent of choice.[3] Its utility is grounded in several key properties:

  • Exceptional Solvating Power: DMSO can dissolve a broad spectrum of organic compounds, even those with poor aqueous solubility.[3]

  • Miscibility with Aqueous Solutions: It is fully miscible with water and cell culture media, which is essential for the preparation of working solutions for bioassays.[3]

  • Low Volatility: With a high boiling point (189 °C), DMSO solutions do not readily evaporate at room temperature, ensuring the concentration of the stock solution remains stable during handling.

  • Biocompatibility at Low Concentrations: While high concentrations of DMSO are cytotoxic, it is generally well-tolerated by most cell lines at final assay concentrations of less than 0.5%.[3]

It is critical to use anhydrous, high-purity (≥99.9%) DMSO to prevent the introduction of water, which can affect compound solubility and stability.

Experimental Protocol: Preparation of a 10 mM Primary Stock Solution

This protocol details the preparation of a 10 mM primary stock solution, a common starting concentration for many drug discovery applications.

Materials and Equipment
  • 6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-b]pyridazine (solid powder)

  • Anhydrous, molecular biology grade DMSO

  • Calibrated analytical balance

  • Sterile, amber-colored microcentrifuge tubes or glass vials with PTFE-lined caps

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Optional: Sonicator water bath

Step-by-Step Procedure
  • Calculation of Required Mass: The fundamental formula for calculating the mass of the compound needed is: Mass (mg) = Desired Concentration (mM) × Desired Volume (mL) × Molecular Weight ( g/mol )

    For example, to prepare 1 mL of a 10 mM stock solution (using the estimated MW of 259.70 g/mol ): Mass (mg) = 10 mmol/L × 0.001 L × 259.70 g/mol = 0.2597 g = 2.597 mg

  • Weighing the Compound:

    • Place a clean weigh boat or weighing paper on the analytical balance and tare it.

    • Carefully weigh out the calculated mass of 6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-b]pyridazine. It is often more practical to weigh a slightly different amount (e.g., 2.6 mg) and then adjust the volume of DMSO to achieve the desired 10 mM concentration.

    • Record the exact mass weighed.

  • Dissolution:

    • Carefully transfer the weighed compound into a sterile, appropriately sized amber vial or microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO. For instance, if you weighed exactly 2.597 mg, you would add 1.0 mL of DMSO.

    • Cap the vial securely and vortex for 1-2 minutes until the solid is completely dissolved. A clear solution with no visible particulates should be obtained.

    • Troubleshooting: If the compound does not readily dissolve, sonicate the vial in a room temperature water bath for 5-10 minutes. Gentle warming (to no more than 37°C) can also be employed, but be cautious as heat can degrade some compounds.[3]

  • Labeling and Storage:

    • Clearly label the vial with the compound name, exact concentration (e.g., 10.0 mM), solvent (100% DMSO), date of preparation, and your initials.

    • For long-term storage and to minimize freeze-thaw cycles, it is highly recommended to aliquot the primary stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile, amber microcentrifuge tubes.

    • Store the primary stock and all aliquots at -20°C or -80°C .[3]

Visual Workflow for Stock Solution Preparation

The following diagram illustrates the key steps in the preparation of the primary stock solution.

Stock_Solution_Workflow Workflow for Primary Stock Solution Preparation cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage & Handling Calculate 1. Calculate Mass (Mass = Conc x Vol x MW) Weigh 2. Weigh Compound (Record Exact Mass) Calculate->Weigh Transfer 3. Transfer to Vial Weigh->Transfer Add_DMSO 4. Add Anhydrous DMSO Transfer->Add_DMSO Mix 5. Vortex / Sonicate (Ensure Complete Dissolution) Add_DMSO->Mix Aliquot 6. Aliquot into Single-Use Tubes Mix->Aliquot Label 7. Label Clearly Aliquot->Label Store 8. Store at -20°C or -80°C Label->Store

Caption: A step-by-step workflow for preparing a primary stock solution.

Preparation of Working Solutions and Serial Dilutions

A common pitfall is the precipitation of the compound when the DMSO stock is diluted directly into an aqueous buffer or cell culture medium. To mitigate this, serial dilutions should be performed in 100% DMSO before the final dilution into the aqueous assay medium.[3]

Protocol for Serial Dilution in 100% DMSO
  • Start with your 10 mM primary stock solution.

  • Label a series of sterile amber tubes for your desired concentrations (e.g., 1 mM, 100 µM, 10 µM).

  • To create a 1:10 dilution series:

    • Add 90 µL of 100% DMSO to each of the new tubes.

    • Transfer 10 µL of the 10 mM stock into the "1 mM" tube. Cap and vortex thoroughly.

    • Using a fresh pipette tip, transfer 10 µL from the "1 mM" tube to the "100 µM" tube. Cap and vortex.

    • Continue this process for all subsequent dilutions.

This method ensures that when you make the final dilution into your assay plate, the compound is being introduced from a DMSO solution, which can help maintain its solubility.

Final Dilution into Assay Medium

When preparing your final working solution in the assay plate, ensure the final concentration of DMSO is kept as low as possible, typically below 0.5%, and is consistent across all wells, including vehicle controls.

  • Example: To achieve a final assay concentration of 10 µM in a 100 µL final volume from a 1 mM (1000 µM) DMSO stock:

    • This is a 1:100 dilution.

    • You would add 1 µL of the 1 mM stock to 99 µL of assay medium.

    • The final DMSO concentration would be 1%. If this is too high, you would start from a more dilute DMSO stock (e.g., 100 µM).

Quality Control and Best Practices

A protocol is only as good as its execution and validation. Implementing quality control checks is a hallmark of robust scientific practice.

Table 2: Summary of Best Practices and Quality Control Measures

PracticeRationale
Use Anhydrous DMSO DMSO is hygroscopic; absorbed water can decrease compound solubility and promote degradation.
Visual Inspection Always check for precipitation in stock solutions before use. If particulates are visible, the solution should not be used.
Avoid Freeze-Thaw Cycles Repeated freezing and thawing can cause compound precipitation from supersaturated solutions and may lead to degradation. Use single-use aliquots.
Use Amber Vials Protects light-sensitive compounds from photodecomposition.
Consistent Vehicle Control All experiments must include a vehicle control (assay medium + the same final concentration of DMSO) to account for any solvent effects.[3]
Periodic Purity Analysis For long-term studies, periodically check the purity and concentration of the stock solution using methods like HPLC-MS.
Troubleshooting Common Issues

The following decision tree provides a logical workflow for addressing common problems encountered during stock solution preparation and use.

Troubleshooting_Workflow Troubleshooting Stock Solution Issues Start Problem Observed Precipitation_Stock Precipitation in 100% DMSO Stock? Start->Precipitation_Stock Precipitation_Assay Precipitation upon Dilution in Assay Medium? Start->Precipitation_Assay Inconsistent_Results Inconsistent Bioassay Results? Start->Inconsistent_Results Action_Sonicate Action: Sonicate / Gentle Warming. Re-check for dissolution. Precipitation_Stock->Action_Sonicate Yes Action_Serial_Dilute Action: Perform serial dilutions in 100% DMSO before final dilution. Precipitation_Assay->Action_Serial_Dilute Yes Action_Check_QC Action: Check storage conditions. (Freeze-thaw? Age of stock?) Inconsistent_Results->Action_Check_QC Yes Result_Dissolved Is it fully dissolved? Action_Sonicate->Result_Dissolved Action_Lower_Conc Action: Prepare a new, lower concentration stock solution. Result_Dissolved->Action_Lower_Conc No Aliquot_and_Store Aliquot_and_Store Result_Dissolved->Aliquot_and_Store Use, Aliquot & Store End_Discard Result: Discard insoluble stock. Action_Lower_Conc->End_Discard Action_Lower_Final_Conc Action: Lower the final assay concentration of the compound. Action_Serial_Dilute->Action_Lower_Final_Conc Action_Purity Action: Assess purity and concentration of stock via HPLC/MS. Action_Check_QC->Action_Purity Action_New_Stock Action: Prepare a fresh stock solution. Action_Purity->Action_New_Stock

Caption: A decision tree for troubleshooting common stock solution issues.

Conclusion

The meticulous preparation of stock solutions is a non-negotiable prerequisite for high-quality, reproducible research in the life sciences. By adhering to the principles and protocols outlined in this guide—from accurate calculations and the use of high-purity solvents to proper storage and quality control—researchers can significantly enhance the integrity of their experimental data. For 6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-b]pyridazine and other novel heterocyclic compounds, these practices form the foundation upon which reliable biological insights are built.

References

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. Available at: [Link]

  • Agilent (n.d.). Material Safety Data Sheet. Available at: [Link]

  • Castrol (2025). SAFETY DATA SHEET. Available at: [https://msdspds.castrol.com/ussds/amersdsf.nsf/Files/CF550596A93F9A1080258882006CB73E/ File/120818−US03.pdf](https://msdspds.castrol.com/ussds/amersdsf.nsf/Files/CF550596A93F9A1080258882006CB73E/ File/120818-US03.pdf)
  • Calprint (2016). SAFETY DATA SHEET. Available at: [Link]

  • Tetko, I. V., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Journal of Chemical Information and Modeling, 53(8), 1990-2000. Available at: [Link]

  • Lipinski, C. (2006). Samples in DMSO: What an end user needs to know. Ziath. Available at: [Link]

  • Polinski, J., et al. (2012). DMSO Solubility of a Set of 8,000 Compounds and a Model for Its Prediction.
  • Varnek, A., et al. (2004). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Journal of Chemical Information and Computer Sciences, 44(1), 217-226. Available at: [Link]

  • Doan, K. M., et al. (2012). DMSO Solubility Assessment for Fragment-Based Screening. Molecules, 17(7), 8504-8517. Available at: [Link]

  • Oldenburg, K., et al. (2005). High Throughput Sonication: Evaluation for Compound Solubilization. Combinatorial Chemistry & High Throughput Screening, 8(6), 499-512. Available at: [Link]

Sources

Application

Application Notes and Protocols for In Vivo Administration of 6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-b]pyridazine

For Research Use Only. Introduction 6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-b]pyridazine is a member of the imidazo[1,2-b]pyridazine class of heterocyclic compounds.

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Author: BenchChem Technical Support Team. Date: March 2026

For Research Use Only.

Introduction

6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-b]pyridazine is a member of the imidazo[1,2-b]pyridazine class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry, with derivatives showing activity as kinase inhibitors, including against targets like Monopolar spindle 1 (Mps1), Tyrosine kinase 2 (Tyk2), and Bruton's tyrosine kinase (BTK).[1][2][3][4][5] The progression of such compounds from in vitro screening to in vivo efficacy studies is a critical step in drug development. The choice of administration route is paramount and can significantly impact the pharmacokinetic and pharmacodynamic profile of the compound.

This guide provides detailed application notes and standardized protocols for the in vivo administration of 6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-b]pyridazine in preclinical rodent models. It is intended for researchers, scientists, and drug development professionals. The protocols herein are based on established best practices and aim to ensure experimental reproducibility and animal welfare.

Guiding Principles for Route Selection

The selection of an appropriate administration route depends on several factors, including the physicochemical properties of the compound, the desired pharmacokinetic profile (e.g., rapid onset vs. sustained exposure), and the experimental model. For imidazo[1,2-b]pyridazine derivatives, which are often poorly soluble in aqueous solutions, formulation is a key challenge that directly influences the choice of administration route.[6][7][8]

A logical workflow for selecting an administration route and formulation is essential for successful in vivo studies.

Administration Route Selection Workflow cluster_0 Phase 1: Characterization & Formulation cluster_1 Phase 2: Route Selection & PK Screening cluster_2 Phase 3: Efficacy Studies A Physicochemical Characterization (Solubility, Stability) B Formulation Development (Vehicle Screening) A->B C Initial Route Screening (e.g., IV, PO, IP) B->C Viable Formulations D Pharmacokinetic (PK) Study (Determine Bioavailability, Cmax, T1/2) C->D E Select Optimal Route for Efficacy Model D->E Favorable PK Profile F Dose-Response & Efficacy Evaluation E->F

Caption: Workflow for selecting an in vivo administration route.

Formulation Strategies for Poorly Soluble Compounds

Given that 6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-b]pyridazine is likely to have low aqueous solubility, appropriate formulation is crucial for achieving adequate exposure in in vivo studies.[6][7][9]

Common Formulation Approaches:

Formulation TypeDescriptionAdvantagesDisadvantages
Solution The compound is fully dissolved in a vehicle.Uniform dosing, suitable for IV administration.Risk of precipitation upon dilution in vivo. Limited by compound solubility.
Suspension The solid compound is dispersed in a liquid vehicle.Can accommodate higher doses of poorly soluble compounds.Potential for non-uniform dosing, not suitable for IV administration.
Lipid-based The compound is dissolved or suspended in oils or surfactants.Can enhance oral absorption.May have complex effects on physiology.
Co-solvents A mixture of water-miscible organic solvents and water.Increases the solubility of hydrophobic compounds.Potential for in vivo toxicity of the solvents.

Vehicle Selection:

A tiered approach to vehicle screening is recommended. Start with simple aqueous vehicles and progress to more complex systems if necessary.

Commonly Used Vehicles for Preclinical Studies:

  • Aqueous: Saline (0.9% NaCl), Phosphate-Buffered Saline (PBS), 5% Dextrose in Water (D5W)

  • Co-solvents: Polyethylene glycol 300/400 (PEG300/400), Propylene glycol (PG), Ethanol, Dimethyl sulfoxide (DMSO)

  • Surfactants: Tween® 80, Cremophor® EL

  • Suspending agents: Carboxymethylcellulose (CMC), Methylcellulose (MC)

  • Lipids: Corn oil, Sesame oil

Note: The concentration of organic solvents like DMSO should be kept to a minimum due to potential toxicity.

Administration Routes and Protocols

The following sections detail the most common administration routes for preclinical studies. Each protocol is a standardized guideline and should be adapted to the specific experimental design and institutional animal care and use committee (IACUC) guidelines.

Intravenous (IV) Administration

IV administration delivers the compound directly into the systemic circulation, resulting in 100% bioavailability and a rapid onset of action. It is often used in early pharmacokinetic studies to determine clearance and volume of distribution.

Causality Behind Experimental Choices:

  • Route: Provides immediate and complete systemic exposure, bypassing absorption barriers.

  • Vehicle: Must be a clear, sterile solution to prevent embolism.

  • Injection Site: The lateral tail vein in mice and rats is the most common and accessible site.[10][11][12]

  • Volume: Kept low to avoid adverse cardiovascular effects.[11]

Protocol for IV Injection in Mice:

  • Preparation:

    • Warm the animal to induce vasodilation of the tail veins using a heat lamp or warming pad.[12][13]

    • Place the mouse in a suitable restraint device.[12][13]

    • Disinfect the tail with 70% alcohol.[13]

  • Injection:

    • Use a 27-30 gauge needle with a 1 mL syringe.[11][12]

    • Insert the needle, bevel up, into one of the lateral tail veins, starting as close to the tail tip as possible.[10][13]

    • The needle should be nearly parallel to the tail.[12][13]

    • Slowly inject the formulation. A successful injection will show the vein blanching.[10] Resistance or the formation of a subcutaneous bleb indicates an unsuccessful attempt.

  • Post-injection:

    • Withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding.[10]

    • Monitor the animal for any adverse reactions.

ParameterMouseRat
Needle Gauge 27-30 G[11][12]25-27 G[12]
Max Bolus Volume 5 mL/kg[11]5 mL/kg
Injection Site Lateral tail vein[10][11]Lateral tail vein
Oral (PO) Administration

Oral administration is the most common route for drug delivery in humans and is therefore highly relevant for preclinical efficacy studies. It is typically performed using a technique called oral gavage.

Causality Behind Experimental Choices:

  • Route: Mimics the clinical route of administration for many drugs and allows for the assessment of oral bioavailability.

  • Technique: Oral gavage ensures accurate dosing directly into the stomach.[14][15]

  • Gavage Needle: A ball-tipped gavage needle is essential to prevent injury to the esophagus and trachea.[14][15]

  • Volume: Limited by the stomach capacity of the animal.[15][16][17][18]

Protocol for Oral Gavage in Rats:

  • Preparation:

    • Weigh the animal to determine the correct dosing volume.[16][17]

    • Measure the gavage needle from the tip of the rat's nose to the last rib to determine the correct insertion depth.[16][17]

  • Administration:

    • Restrain the rat securely, keeping the head and body in a straight line to facilitate passage of the gavage needle.[16][19]

    • Gently insert the gavage needle into the mouth, to one side of the incisors, and advance it over the tongue into the esophagus.[16][17] The needle should pass with minimal resistance. If resistance is met, withdraw and re-attempt.

    • Once the needle is at the predetermined depth, administer the formulation slowly.[17][18]

  • Post-administration:

    • Slowly withdraw the gavage needle.

    • Return the animal to its cage and monitor for any signs of distress, such as difficulty breathing or fluid coming from the nose, which could indicate accidental administration into the lungs.[18]

ParameterMouseRat
Gavage Needle Gauge 18-20 G[15]16-18 G[15][17]
Max Volume 10 mL/kg[15]10-20 mL/kg[15][16]
Intraperitoneal (IP) Administration

IP injection is a common route for administering substances in preclinical research. It offers rapid absorption into the systemic circulation, though it can be more variable than IV administration.

Causality Behind Experimental Choices:

  • Route: Provides systemic exposure, bypassing first-pass metabolism in the liver to a large extent.

  • Injection Site: The lower right abdominal quadrant is preferred in rodents to avoid puncturing the cecum (on the left side) and the bladder.[20][21][22]

  • Needle Angle: A 30-40 degree angle of insertion helps to avoid penetration of internal organs.[20][23]

Protocol for IP Injection in Mice:

  • Preparation:

    • Restrain the mouse firmly, tilting the head downwards to move the abdominal organs away from the injection site.[24]

  • Injection:

    • Use a 25-27 gauge needle.[20]

    • Insert the needle, bevel up, into the lower right quadrant of the abdomen at a 30-40 degree angle.[20][23]

    • Aspirate by pulling back slightly on the plunger to ensure that a blood vessel or organ has not been penetrated.[22] If blood or a yellowish fluid (urine) appears, withdraw the needle and reinject at a different site with a fresh needle and syringe.

    • Inject the substance smoothly.

  • Post-injection:

    • Withdraw the needle and return the animal to its cage.

    • Monitor for any signs of discomfort or adverse effects.

ParameterMouseRat
Needle Gauge 25-27 G[20]23-25 G[20]
Max Volume < 10 mL/kg[20]< 10 mL/kg[20]
Injection Site Lower right abdominal quadrant[20]Lower right abdominal quadrant[21][22]
Subcutaneous (SC) Administration

SC injection involves administering the substance into the space between the skin and the underlying muscle. This route typically results in slower, more sustained absorption compared to IV or IP routes.

Causality Behind Experimental Choices:

  • Route: Useful for achieving prolonged drug exposure and can be less stressful than IV injections.

  • Injection Site: The loose skin over the back (scruff) is the most common site due to the ease of creating a "tent" of skin.[14][24][25][26]

  • Volume: Can accommodate larger volumes than other parenteral routes, but large volumes should be split between multiple sites.[27]

Protocol for SC Injection in Mice:

  • Preparation:

    • Restrain the mouse and grasp the loose skin over the shoulders to form a "tent".[14][25]

  • Injection:

    • Use a 25-27 gauge needle.[25][26]

    • Insert the needle, bevel up, into the base of the skin tent, parallel to the body.[24][25]

    • Aspirate to ensure a blood vessel has not been entered.[14][26]

    • Inject the substance. A small bleb will form under the skin.

  • Post-injection:

    • Withdraw the needle and briefly massage the area to help disperse the substance.

    • Return the animal to its cage and monitor.

ParameterMouseRat
Needle Gauge 25-27 G[25][26]23-25 G
Max Volume per Site 5 mL/kg[25]5 mL/kg
Injection Site Dorsal midline (scruff)[24][25]Dorsal midline (scruff)

Potential Signaling Pathway Involvement

Imidazo[1,2-b]pyridazine derivatives are frequently investigated as kinase inhibitors. For example, they have been shown to target kinases within critical cell signaling pathways that regulate cell proliferation and survival. A generalized diagram illustrating the role of a kinase inhibitor in such a pathway is shown below.

Kinase Inhibitor Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor Kinase Target Kinase (e.g., Mps1, Tyk2, BTK) Receptor->Kinase Signal Transduction Substrate Downstream Substrate Kinase->Substrate Phosphorylation Kinase_P Phosphorylated Substrate TF Transcription Factors Kinase_P->TF Gene Gene Expression (Proliferation, Survival) TF->Gene Inhibitor 6-Chloro-2-(4-methoxyphenyl) imidazo[1,2-b]pyridazine Inhibitor->Kinase Inhibition

Caption: Generalized signaling pathway for a kinase inhibitor.

References

  • Intraperitoneal (IP) Injection in Rats and Mice SOP - UBC Animal Care Services. (2014, May 15).
  • Technical Support Center: Formulation of Poorly Soluble Compounds for In Vivo Studies - Benchchem. (n.d.).
  • UBC ANIMAL CARE COMMITTEE TECH 11a ‐ Subcutaneous Injections in Adult Mice SOP. (2020, November 15).
  • Subcutaneous Injection in Mice | Animals in Science - Queen's University. (2012, February 16).
  • Mouse Handling & Techniques - UNC Research. (n.d.).
  • Oral Gavage in the Rat - FSU Office of Research. (2016, October 26).
  • MODULE 2 THE LABORATORY MOUSE. (n.d.).
  • LAB_017 Injections - Subcutaneous (SC) Injection in Mice and Rats - Research support. (n.d.).
  • LAB_028 Injections - Intra-peritoneal (IP) in Mice, Rats and Neonates - Research support. (n.d.).
  • TECH 09b -Oral Gavage in Adult Rats - UBC Animal Care Services. (n.d.).
  • SOP: Oral Gavage in the Rat - Virginia Tech. (2017, December 12).
  • Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system - PubMed. (2006, November 15).
  • Administration and injection of substances in mice Number: AD-2 Scope - Direction des services vétérinaires. (2011, September 15).
  • SOP: Mouse Intravenous Injections - Research and Innovation | Virginia Tech. (2017, December 12).
  • UBC ANIMAL CARE COMMITTEE TECH 03a – Intravenous Tail Vein Injections in the Adult Mouse SOP. (2020, December 15).
  • Intraperitoneal Injection of Neonatal Mice - Bio-protocol. (2023, September 20).
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK. (2024, March 15).
  • Lateral Tail Vein Injection in Mice and Rats (Preferred Technique - . (n.d.). Retrieved from

  • LAB_021 Oral Gavage in Mice and Rats - Research support. (n.d.).
  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.).
  • Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity | Journal of Medicinal Chemistry - ACS Publications. (2015, January 27).
  • SOP: Intraperitoneal Injections in the Rat - Research and Innovation | Virginia Tech. (2017, December 12).
  • Oral Gavage In Mice and Rats - IACUC. (n.d.).
  • Intraperitoneal Injection in Rats | Animals in Science - Queen's University. (2011, July 7).
  • Methods for Intravenous Self Administration in a Mouse Model - PMC - NIH. (2012, December 8).
  • Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity - PubMed. (2015, February 26).
  • Formulation of poorly soluble compounds - European Medicines Agency (EMA). (2010, May 31).
  • Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC. (n.d.).
  • Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors - PubMed. (2025, June 12).
  • Discovery of novel imidazo[1,2-b]pyridazine derivatives as potent covalent inhibitors of CDK12/13 - PubMed. (2025, April 15).
  • Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling - PMC. (n.d.).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Aqueous Solubility Challenges for 6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-b]pyridazine

Welcome to the Technical Support Center. This guide is designed for medicinal chemists, formulation scientists, and pharmacologists dealing with the physicochemical bottlenecks of imidazo[1,2-b]pyridazine derivatives.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for medicinal chemists, formulation scientists, and pharmacologists dealing with the physicochemical bottlenecks of imidazo[1,2-b]pyridazine derivatives.

The imidazo[1,2-b]pyridazine core is a privileged pharmacophore frequently utilized in the development of potent kinase inhibitors (e.g., DYRK1A, Tyk2)[1][2]. However, the specific intermediate/tool compound 6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-b]pyridazine suffers from severe aqueous solubility limitations. Mechanistically, this is driven by two factors:

  • High Crystal Lattice Energy: The planar, fully aromatic nature of the fused bicyclic system promotes strong intermolecular stacking in the solid state, making it thermodynamically resistant to dissolution[1].

  • High Lipophilicity (LogP): The 6-chloro and 4-methoxyphenyl substituents lack strong hydrogen bond donors, making the hydration penalty thermodynamically unfavorable in aqueous media[2].

Below, we provide expert troubleshooting workflows, formulation strategies, and structural modification protocols to overcome these barriers.

Section 1: Diagnostic Workflows & Troubleshooting

Q: My compound precipitates immediately when diluted from a 10 mM DMSO stock into my aqueous in vitro assay buffer (PBS, pH 7.4). How do I differentiate between a kinetic and thermodynamic solubility issue?

A: Immediate precipitation upon solvent shift (DMSO to water) indicates you have exceeded the kinetic solubility limit of the compound. When the organic solvent diffuses into the aqueous phase, the highly lipophilic imidazo[1,2-b]pyridazine molecules rapidly self-associate due to hydrophobic effects before they can form a stable crystal lattice.

To determine the true thermodynamic solubility (the equilibrium state between the solid crystal and the dissolved solute), you must perform a 24-hour shake-flask assay starting from the solid powder, not a DMSO stock. If the thermodynamic solubility is below your required assay concentration (typically <10 µg/mL for this scaffold), you must intervene with formulation or structural modifications.

G A Compound in DMSO Stock B Dilute in Aqueous Buffer (e.g., PBS pH 7.4) A->B C Observe Precipitation (Nephelometry/DLS) B->C D Precipitation Occurs (Kinetic Limit Exceeded) C->D E Clear Solution (Within Kinetic Limit) C->E F Thermodynamic Assay (Shake-Flask 24h) D->F Quantify baseline E->F Confirm stability G Filter & HPLC-UV Analysis F->G H Formulation Strategy (HP-β-CD / Solid Dispersion) G->H If < 10 µg/mL I Structural Modification (Modify 6-Cl position) G->I If formulation fails

Workflow for diagnosing and resolving aqueous solubility limits of imidazo[1,2-b]pyridazines.

Section 2: Formulation-Based Solubility Enhancement

Q: What formulation strategies are most effective for highly crystalline imidazo[1,2-b]pyridazines without altering their chemical structure?

A: For rigid, planar molecules like 6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-b]pyridazine, the most successful non-covalent strategies are Cyclodextrin Inclusion Complexes and Amorphous Solid Dispersions .

Cyclodextrins, particularly 2-hydroxypropyl- -cyclodextrin (HP- -CD), possess a hydrophilic exterior and a hydrophobic central cavity. This cavity acts as a thermodynamic sink for the lipophilic imidazo[1,2-b]pyridazine core, shielding it from the aqueous environment and significantly increasing apparent solubility[3][4]. Alternatively, solid dispersions utilizing polymers like PVP K30 trap the drug in an amorphous state, completely bypassing the high crystal lattice energy barrier during dissolution[5][6].

Quantitative Comparison of Formulation Strategies
Formulation StrategyMechanism of ActionTypical Fold-EnhancementProsCons
HP- -CD Inclusion Hydrophobic cavity encapsulates planar core10x - 100xHigh biocompatibility; shields lipophilic regionsRequires high excipient ratio (1:3 to 1:5 molar)
Solid Dispersion (PVP K30) Amorphous precipitation prevents crystal lattice formation5x - 50xEasy to scale; improves dissolution rateRisk of recrystallization over time (metastable)
Co-solvency (DMSO/PEG400) Lowers dielectric constant of aqueous medium5x - 20xImmediate kinetic solubilizationToxicity in vivo; precipitation upon dilution
Protocol 1: Preparation of HP- -CD Inclusion Complex via Solvent Evaporation

This protocol utilizes a solvent evaporation/lyophilization method to ensure true molecular encapsulation rather than mere physical mixing[7].

Step 1: Preparation of Solutions Dissolve 1.0 equivalent of 6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-b]pyridazine in a minimal volume of volatile organic solvent (e.g., methanol) to overcome the initial crystal lattice energy. In a separate vessel, dissolve 3.0 equivalents of HP- -CD in deionized water[7].

Step 2: Mixing and Complexation Add the methanolic drug solution dropwise to the aqueous HP- -CD solution under continuous magnetic stirring (600 rpm) at 40°C. Sonicate the mixture for 15 minutes. Causality: Sonication maximizes molecular collisions, providing the kinetic energy required for the lipophilic drug to enter the cyclodextrin cavity and displace internal water molecules[4][7].

Step 3: Solvent Evaporation Remove the methanol under reduced pressure (rotary evaporation) at 40°C until a clear, purely aqueous solution remains.

Step 4: Lyophilization Freeze the aqueous solution at -80°C and lyophilize for 24-48 hours to obtain the solid inclusion complex as a fluffy white powder[3].

Validation Step: To validate the system, reconstitute a known mass of the lyophilized powder in PBS (pH 7.4). Filter through a 0.22 µm PTFE syringe filter to remove any unencapsulated API. Quantify the dissolved compound via HPLC-UV at 254 nm against a standard curve. A successful complexation should yield a clear solution with a >10-fold increase in detectable API compared to the unformulated powder[4].

Section 3: Structural Modification Strategies (Medicinal Chemistry)

Q: Formulation isn't sufficient to achieve the required exposure for our in vivo pharmacokinetic models. How can we structurally modify the compound to improve intrinsic aqueous solubility while maintaining the core scaffold?

A: If formulation fails, covalent structural modification is required. The 6-chloro position of the imidazo[1,2-b]pyridazine scaffold is highly activated toward Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing nature of the adjacent ring nitrogens[1].

Replacing the lipophilic chlorine atom with an -rich, polar amine (e.g., morpholine, piperazine, or a tetrahydropyran derivative) disrupts molecular planarity. This structural buckling reduces stacking (lowering the melting point) and introduces hydrogen bond acceptors, drastically improving intrinsic thermodynamic solubility and metabolic stability[1][2].

G2 A 6-Chloro-2-(4-methoxyphenyl) imidazo[1,2-b]pyridazine B SNAr / Cross-Coupling at 6-Position A->B C Ether Cleavage at 4-methoxyphenyl A->C D Add Morpholine/Piperazine (Increase sp3 character) B->D E Form Phenol (H-bond donor) C->E F Decreased LogP & Disrupted Planarity D->F E->F G Enhanced Aqueous Solubility F->G

Rational medicinal chemistry modifications to disrupt planarity and enhance aqueous solubility.

Protocol 2: SNAr Substitution of the 6-Chloro Position with a Solubilizing Amine

Step 1: Reaction Setup In a microwave-safe vial, combine 6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-b]pyridazine (1.0 eq) and a secondary amine (e.g., morpholine, 3.0 eq) in a polar aprotic solvent (e.g., N-Methyl-2-pyrrolidone, NMP).

Step 2: Base Addition Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq). Causality: DIPEA acts as a non-nucleophilic acid scavenger to neutralize the HCl generated during the substitution, driving the reaction equilibrium forward.

Step 3: Microwave Heating Seal the vial and heat the mixture under microwave irradiation at 120°C for 30-45 minutes. Causality: Microwave heating provides rapid, uniform energy transfer to overcome the activation energy barrier of the SNAr Meisenheimer complex intermediate, drastically reducing reaction times compared to conventional thermal heating[1].

Step 4: Workup and Purification Dilute the mixture with cold water to precipitate the crude product. Filter, wash with water to remove residual NMP and morpholine, and purify via reverse-phase preparative HPLC (Water/Acetonitrile gradient with 0.1% TFA).

Validation Step: Confirm the successful displacement of the chlorine atom via LC-MS (observing the characteristic mass shift and the disappearance of the 3:1 isotopic chlorine pattern). Assess the new thermodynamic solubility of the purified analog using the standard 24-hour shake-flask method in PBS[1].

References
  • Imidazo[1,2- b ]pyridazines as inhibitors of DYRK kinases, Cardiff University,
  • Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors, PMC,
  • SOLID DISPERSION- STRATEGY TO ENHANCE SOLUBILITY AND DISSOLUTION OF POORLY WATER SOLUBLE DRUGS, Universal Journal of Pharmaceutical Research,
  • Solid dispersion technique for improving solubility of some poorly soluble drugs, Scholars Research Library,
  • Inclusion complex formation of cyclodextrin with its guest and their applications, O
  • Preparation of inclusion complex of praziquantel with 2-hydroxypropyl-β-cyclodextrin and pharmacokinetic property improvement, Arabian Journal of Chemistry,
  • Effect of preparation methods on tosufloxacin tosylate/ hydroxypropyl-β-cyclodextrin inclusion complex, SciELO,

Sources

Optimization

purification techniques for 6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-b]pyridazine crude extracts

Welcome to the technical support guide for the purification of 6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-b]pyridazine. This document is designed for researchers, chemists, and drug development professionals to provide fiel...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-b]pyridazine. This document is designed for researchers, chemists, and drug development professionals to provide field-proven insights and troubleshooting strategies for obtaining this compound in high purity from crude reaction extracts. Our focus is on explaining the causality behind experimental choices to empower you to adapt and optimize these protocols for your specific needs.

Core Principles of Purification for Imidazo[1,2-b]pyridazines

The successful purification of 6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-b]pyridazine, a nitrogen-containing heterocyclic compound, hinges on understanding its chemical properties. The imidazo[1,2-b]pyridazine core is basic due to the presence of nitrogen atoms. This basicity can lead to challenging interactions with standard purification media, such as acidic silica gel, often resulting in issues like peak tailing and low recovery during column chromatography.[1][2] Therefore, purification strategies must be chosen to mitigate these interactions.

The two primary and complementary techniques for this compound are:

  • Flash Column Chromatography: The workhorse for separating the target compound from unreacted starting materials, reagents, and by-products based on differences in polarity.[1]

  • Recrystallization: An equilibrium-based method ideal for removing minor impurities and achieving high analytical purity in the final solid product.[3][4]

Below, we provide detailed protocols and troubleshooting guides for both methods.

Recommended Purification Protocols
Method 1: Flash Column Chromatography (For Crude Mixtures)

This protocol is designed to be the primary purification step after the initial reaction work-up. It focuses on neutralizing the acidic silica stationary phase to achieve optimal separation.

  • Solvent System Selection (TLC Analysis):

    • Dissolve a small amount of the crude extract in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate using various solvent systems. A good starting point is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a polar solvent (like ethyl acetate).

    • Goal: Achieve a retention factor (Rf) of approximately 0.3 for the target compound.[1] This Rf value typically provides the best separation from impurities.

    • Critical Step: Add 0.5-1% triethylamine (Et₃N) to your chosen eluent system. This will prevent streaking by neutralizing the acidic silanol groups on the silica plate.[1][2]

  • Column Preparation:

    • Select an appropriately sized flash chromatography column based on the amount of crude material.

    • Prepare a slurry of silica gel in the chosen eluent (containing Et₃N).

    • Pack the column evenly, ensuring no air bubbles are trapped.[2]

    • Equilibrate the packed column by passing 2-3 column volumes of the eluent through it.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve your crude extract in a minimal amount of a strong solvent (like dichloromethane). Add a small amount of silica gel (approx. 1-2 times the weight of your crude material) and evaporate the solvent under reduced pressure until a free-flowing powder is obtained. Carefully apply this powder to the top of the packed column. This technique prevents band broadening and improves separation.[2]

    • Wet Loading: If dry loading is not feasible, dissolve the crude material in the absolute minimum volume of the eluent or dichloromethane and carefully apply it to the top of the column.

  • Elution and Fraction Collection:

    • Begin elution with the chosen solvent system, applying positive pressure (air or nitrogen).[2]

    • Maintain a constant flow rate.

    • Collect fractions and monitor them by TLC to identify which ones contain the pure product.[2]

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.

G crude Crude Extract tlc TLC Analysis (Rf ~0.3, add Et3N) crude->tlc prep Column Preparation (Silica + Eluent with Et3N) tlc->prep load Sample Loading (Dry Loading Preferred) prep->load elute Elution & Fraction Collection load->elute isolate Combine Pure Fractions & Evaporate Solvent elute->isolate product Purified Product isolate->product

Caption: Workflow for Flash Column Chromatography.

Method 2: Recrystallization (For Final Polishing)

This protocol is ideal for purifying the product obtained from chromatography or for crude material that is already substantially pure.

  • Solvent Selection:

    • Place a small amount (20-30 mg) of the compound into a test tube.

    • Add a potential solvent dropwise. A good solvent will dissolve the compound poorly at room temperature but completely upon heating.[3][5]

    • Test a range of solvents with varying polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene).

  • Dissolution:

    • Place the bulk of the impure solid in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot solvent to just dissolve the solid completely.[5] Adding too much solvent will reduce the final yield.[3]

  • Decolorization (Optional):

    • If the solution is highly colored due to impurities, add a small amount of activated carbon (charcoal).

    • Heat the mixture to boiling for a few minutes.[2]

  • Hot Filtration (Optional):

    • If activated carbon or insoluble impurities are present, perform a hot gravity filtration using a fluted filter paper to remove them.[2] This step must be done quickly to prevent the product from crystallizing prematurely in the funnel.

  • Crystallization:

    • Cover the flask and allow the clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once crystal formation is complete at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield.[3]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[3]

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

    • Allow the crystals to dry completely on the filter under vacuum.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My compound streaks severely on the TLC plate and gives broad, poorly resolved peaks during column chromatography. What's wrong?

A1: This is a classic sign of strong, non-ideal interactions between your basic compound and the acidic silica gel stationary phase.[2] The nitrogen atoms in the imidazopyridazine ring act as Lewis bases and interact strongly with the acidic silanol groups (Si-OH) on the silica surface.

  • Solution: Add a basic modifier to your eluent. Incorporating 0.5-1% triethylamine (Et₃N) or pyridine into your mobile phase will neutralize the most acidic sites on the silica, leading to symmetrical, well-defined spots and peaks.[1][2]

  • Alternative Solution: If streaking persists, switch to a different stationary phase. Neutral or basic alumina is an excellent alternative for purifying basic compounds and can significantly reduce tailing.[1][2]

Q2: My yield after column chromatography is very low. I suspect the product is irreversibly stuck to the column.

A2: This is a related and common issue. If the interaction with the silica is too strong, your compound may not elute effectively, leading to significant material loss.

  • Solution 1 (Mitigate Strong Binding): As with streaking, the primary solution is to add a basic modifier (0.5-1% Et₃N) to your eluent or switch to an alumina stationary phase.[2]

  • Solution 2 (Optimize Eluent Polarity): Ensure your solvent system is appropriate. If the eluent is not polar enough, the compound will not move down the column. Conversely, if it's too polar, it may co-elute with impurities. Use TLC to carefully optimize the solvent system to achieve an Rf of ~0.3 for your target compound.[1]

  • Solution 3 (Improve Loading Technique): Loading your sample in a large volume of a strong solvent can cause significant band broadening and poor separation, leading to mixed fractions and apparent yield loss. Use the "dry loading" technique described in the protocol to ensure a tight, concentrated band at the start of the separation.[2]

Q3: During recrystallization, my compound "oiled out" instead of forming solid crystals. How can I fix this?

A3: "Oiling out" occurs when the solid melts before it dissolves or when the solution becomes supersaturated at a temperature above the compound's melting point. This can also be caused by the presence of impurities significantly depressing the melting point.[3]

  • Solution 1 (Adjust Solvent Volume): Heat the mixture to re-dissolve the oil, then add a small amount of additional hot solvent to lower the saturation point. Allow it to cool very slowly.[3]

  • Solution 2 (Change the Solvent): Select a solvent with a lower boiling point. Alternatively, use a solvent pair. Dissolve the compound in a minimal amount of a "good" hot solvent (in which it is very soluble), and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes slightly cloudy. Then, allow it to cool slowly.

  • Solution 3 (Lower Cooling Temperature): If the compound remains an oil at room temperature, try cooling the solution further in an ice bath or freezer.[3]

G start Problem Observed p1 Streaking / Tailing on TLC or Column start->p1 p2 Low Yield from Column start->p2 p3 Compound 'Oiled Out' start->p3 s1 Add 0.5-1% Et3N to Eluent p1->s1 s2 Switch to Alumina Stationary Phase p1->s2 p2->s1 s3 Optimize Eluent Polarity (Target Rf ~0.3) p2->s3 s4 Use 'Dry Loading' Technique p2->s4 s5 Add More Hot Solvent & Cool Slowly p3->s5 s6 Change to Lower Boiling Point Solvent p3->s6

Caption: Logic map for troubleshooting common purification issues.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of 6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-b]pyridazine?

A1: Based on structurally similar imidazo[1,2-b]pyridazine derivatives, this compound is expected to have very low aqueous solubility.[6][7] It should be readily soluble in common organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, and dimethylformamide (DMF).[8] For purification purposes like recrystallization, alcohols like ethanol or isopropanol are often good candidates to test.[1]

Q2: How should I store the purified 6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-b]pyridazine to ensure its long-term stability?

A2: To maintain the integrity and purity of chlorinated heterocyclic compounds, proper storage is crucial. It is recommended to store the compound in a tightly sealed container (e.g., an amber glass vial) to protect it from light and moisture.[3] For maximum stability, especially for long-term storage, consider storing it at a low temperature (e.g., 4 °C or -20 °C) under an inert atmosphere of argon or nitrogen to prevent potential degradation.[3]

Q3: Can I use reversed-phase chromatography for this compound?

A3: Yes, reversed-phase (RP) chromatography is a viable alternative if normal-phase chromatography is not effective. RP chromatography separates compounds based on hydrophobicity rather than polarity.[3] For 6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-b]pyridazine, a typical mobile phase would be a mixture of water and acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape.

Data Summary Table
ParameterFlash ChromatographyRecrystallization
Primary Use Main purification of crude reaction mixturesFinal polishing of semi-pure material
Separation Basis PolarityDifferential Solubility
Stationary Phase Silica Gel (or Alumina)None
Mobile Phase Hexanes/Ethyl Acetate or DCM/MethanolSingle solvent or solvent pair (e.g., Ethanol)
Key Additive 0.5-1% Triethylamine (for silica)Activated Carbon (for color removal)
Common Issues Peak Tailing, Low Recovery"Oiling Out", Low Yield
Typical Purity 95-99%>99.5%
References
  • Troubleshooting common issues in the synthesis of N-heterocycles. Benchchem.
  • Technical Support Center: Purification of Chlorin
  • Troubleshooting guide for the synthesis of heterocyclic compounds. Benchchem.
  • 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. MDPI.
  • Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. PMC.
  • Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. TSI Journals.
  • Imidazopyridazine compounds, their production and use.
  • How to Purify an organic compound via recrystallization or reprecipitation?.
  • Technical Support Center: Purification of Imidazole Deriv
  • Recrystalliz

Sources

Troubleshooting

Technical Support Center: Crystallization Optimization for 6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-b]pyridazine

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with the imidazo[1,2-b]pyridazine scaffo...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with the imidazo[1,2-b]pyridazine scaffold. This compound class—frequently utilized in the development of potent kinase inhibitors[1]—is notorious for complex phase behaviors during isolation, particularly Liquid-Liquid Phase Separation (LLPS, or "oiling out") and polymorphism[2][3].

This guide provides field-proven troubleshooting FAQs, mechanistic insights, and self-validating protocols to ensure scalable, high-purity crystallization.

Part 1: Troubleshooting Phase Behavior & Oiling Out (LLPS)

TroubleshootingWorkflow Start Start Crystallization Optimization Observe Observe Phase Behavior Start->Observe IsLLPS Does Oiling Out (LLPS) Occur? Observe->IsLLPS AdjustSolvent Adjust Solvent Ratio & Add Seeds IsLLPS->AdjustSolvent Yes CheckPoly Check Polymorph Purity (XRD/DSC) IsLLPS->CheckPoly No AdjustSolvent->Observe Cooling Optimize Cooling Rate within MSZW CheckPoly->Cooling Impure Success Stable Crystalline Product CheckPoly->Success Pure Cooling->CheckPoly Fail Amorphous/Impure Solid

Troubleshooting workflow for resolving LLPS and polymorphic impurities in crystallization.

Q: Why does 6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-b]pyridazine oil out instead of forming a crystalline suspension?

A: Oiling out occurs when a system reaches high supersaturation, but the integration of solute molecules into a highly ordered crystal lattice is kinetically hindered[2]. Mechanistically, the planar imidazo[1,2-b]pyridazine core promotes rapid, disordered π−π stacking. However, the rotational freedom of the 4-methoxyphenyl group and the steric bulk of the 6-chloro substituent require precise conformational alignment for proper lattice integration. When supersaturation is generated too rapidly, the Gibbs free energy of mixing favors the separation of a solute-rich liquid phase (an emulsion) rather than overcoming the high activation energy required for primary nucleation[4].

Q: How do the structural features of this molecule dictate solvent selection?

A: The molecule exhibits a complex solvation profile: the methoxy oxygen acts as a hydrogen-bond acceptor, the chlorine atom provides hydrophobicity and halogen bonding potential, and the core is highly lipophilic[1]. Highly polar anti-solvents like pure water can induce a massive polarity gradient when mixed with good solvents like THF or ethyl acetate, instantly triggering LLPS[5]. To mitigate this, use a solvent system with a more gradual polarity shift, such as an ethanol/water mixture, which prevents the system from intersecting the cloud point curve[4].

Part 2: Process Optimization & Control Strategies

SeedingMechanism Sol Supersaturated Solution LLPS Liquid-Liquid Phase Separation (Oiling Out) Sol->LLPS High Supersaturation No Seeds Seed Introduce Seed Crystals in Metastable Zone Sol->Seed Concentration Control Growth Controlled Crystal Growth LLPS->Growth Droplet Coalescence (Unpredictable) Seed->Growth Surface Integration Final High-Purity Crystals Growth->Final

Mechanistic pathway of seeded anti-solvent crystallization to bypass phase separation.

Q: How do I prevent LLPS during anti-solvent crystallization?

A: The most effective strategy is a combination of concentration control and seeding within the Metastable Zone Width (MSZW)[6]. By mapping the phase diagram, you identify the cloud point curve (where LLPS occurs) and the solubility curve. Add the anti-solvent slowly to generate supersaturation without crossing the cloud point. Once inside the MSZW, introduce seed crystals. These seeds provide a low-energy template for surface integration, allowing crystal growth to outcompete the kinetics of liquid-liquid demixing[4][7].

Q: How do I ensure I isolate the thermodynamically stable polymorph?

A: Imidazo[1,2-b]pyridazine derivatives are prone to polymorphism due to the conformational flexibility of their substituents[3]. Rapid crash-crystallization traps metastable conformers. To ensure polymorphic purity, utilize a slow cooling profile coupled with prolonged slurry maturation (temperature cycling). This leverages Ostwald ripening, where the more soluble metastable crystals dissolve and recrystallize onto the lattice of the thermodynamically stable form[3].

Part 3: Quantitative Optimization Parameters

Summarizing the critical process parameters required to shift the system from an LLPS-prone state to a controlled crystalline state:

ParameterLLPS-Prone ConditionOptimized Crystalline ConditionMechanistic Rationale
Supersaturation Generation Fast (>1.0 °C/min or rapid dosing)Slow (0.1 - 0.2 °C/min)Allows sufficient time for orderly lattice integration[4].
Seeding Strategy Unseeded0.1 - 0.3% w/w within MSZWBypasses the high primary nucleation energy barrier[4].
Solvent System High polarity gradient (e.g., THF/Water)Gradual gradient (e.g., EtOH/Water 50:50)Prevents sudden demixing and intersection with the cloud point[4][5].
Stirring Rate Low (<100 rpm)Moderate to High (300-450 rpm)Eliminates local supersaturation pockets during anti-solvent addition[2][4].

Part 4: Self-Validating Experimental Protocols

Protocol A: Seeded Anti-Solvent Crystallization with Concentration Control

Objective: Bypass LLPS and yield high-purity crystals of 6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-b]pyridazine.

  • Dissolution: Dissolve the compound in ethanol at 55 °C to achieve a concentration of 200 mg/mL[4].

  • MSZW Targeting: Cool the solution to 45 °C. Begin anti-solvent (water) addition at a strictly controlled rate of 0.05 mL/min using an automated dosing pump. Monitor the solution concentration in real-time using in-situ ATR-FTIR[6].

  • Seeding: Once the supersaturation reaches Δc≈15 mg/mL (well within the MSZW and above the solubility curve, but below the cloud point), halt anti-solvent addition. Introduce 0.2% w/w of pre-milled seed crystals of the desired polymorph[4][6].

  • Isothermal Maturation: Hold the suspension isothermally at 45 °C for 2 hours.

  • Controlled Cooling: Resume anti-solvent addition at 0.1 mL/min while simultaneously cooling the reactor to 5 °C at a rate of 0.2 °C/min[4].

  • Isolation: Filter the resulting suspension, wash with a chilled 20:80 ethanol/water mixture, and dry under vacuum at 40 °C.

Self-Validation Mechanism: The integration of an isothermal hold post-seeding acts as a self-validating checkpoint. If the process is proceeding correctly via crystal growth rather than LLPS, in-situ FBRM (Focused Beam Reflectance Measurement) will display a steady increase in chord length counts without a sudden spike in fine droplets. If turbidity spikes before chord length increases, the system has oiled out, indicating the supersaturation was too high prior to seeding[2][4].

Protocol B: Slurry Maturation for Polymorph Control

Objective: Convert metastable polymorphs to the thermodynamically stable form.

  • Suspension: Suspend the isolated solid in isopropanol (a solvent with moderate solubility for the compound) at a ratio of 10 mL/g[3].

  • Temperature Cycling: Subject the slurry to continuous agitation (300 rpm) while cycling the temperature between 20 °C and 40 °C. Maintain each temperature extreme for 4 hours, with a heating/cooling ramp of 0.5 °C/min.

  • Maturation: Continue cycling for 48 hours to drive Ostwald ripening, where the more soluble metastable forms continuously dissolve and recrystallize onto the stable lattice.

  • Isolation: Cool to 20 °C, filter, and dry under vacuum.

Self-Validation Mechanism: The protocol validates itself through thermal analysis. A successful conversion will yield a Differential Scanning Calorimetry (DSC) thermogram with a single, sharp endothermic melting peak corresponding to the stable polymorph, completely lacking any prior exothermic recrystallization events typical of metastable mixtures[3].

Sources

Optimization

Technical Support Center: Stability of 6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-b]pyridazine in DMSO

Prepared by: Gemini, Senior Application Scientist This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-b]pyri...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-b]pyridazine. The focus is on understanding, troubleshooting, and ensuring its stability when prepared as a stock solution in Dimethyl Sulfoxide (DMSO). While specific stability data for this exact molecule is not publicly available, this guide synthesizes established principles of compound management, data from large-scale library stability studies, and knowledge of the imidazo[1,2-b]pyridazine scaffold to provide field-proven insights and protocols.

Section 1: Frequently Asked Questions (FAQs) - Storage & Handling

This section addresses the most common questions regarding the day-to-day handling and storage of your compound stock solutions. Proactive measures are the most effective way to prevent compound degradation.

Q1: What are the absolute best practices for preparing and storing a fresh stock solution of 6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-b]pyridazine in DMSO?

The primary goal is to minimize exposure to factors that can cause degradation: water, light, and excessive temperature fluctuations.

Best Practices:

  • Solvent Quality: Always use fresh, anhydrous DMSO (≥99.9%) from a reputable supplier.[1] DMSO is highly hygroscopic and readily absorbs atmospheric moisture, which is a primary cause of compound hydrolysis.[2][3]

  • Storage Temperature: For long-term storage (>1 month), solutions should be kept at -80°C. For short-term storage (up to 4 weeks), -20°C is generally acceptable.[1][4] Storing at room temperature is strongly discouraged for anything other than immediate use.

  • Aliquoting: To avoid the damaging effects of repeated freeze-thaw cycles, prepare your primary stock solution and immediately divide it into smaller, single-use aliquots in appropriate vials.[1][4] This ensures the main stock remains frozen and undisturbed.

  • Light Protection: The imidazo[1,2-b]pyridazine core contains aromatic systems that can be susceptible to photodegradation. Always store solutions in amber vials or wrap clear vials in foil to protect them from light.[1]

  • Inert Atmosphere: For maximum stability, especially for long-term archiving, consider overlaying the DMSO solution with an inert gas like argon or nitrogen before sealing the vial. This displaces oxygen and minimizes the risk of oxidation.[3]

Q2: My compound precipitated from the DMSO solution after I thawed it. What happened and what should I do?

Precipitation upon thawing is a common issue and is typically related to solubility, not necessarily degradation.

Causality & Solution:

  • Supersaturation: You may have created a supersaturated solution at room temperature that cannot be maintained at lower temperatures. The freeze-thaw cycle provides the energy needed for the compound to crash out of solution.

  • Water Contamination: As DMSO absorbs water, the polarity of the solvent mixture increases, which can significantly decrease the solubility of many organic compounds.[5]

  • Incorrect Storage Temperature: DMSO's freezing point is relatively high (18.5°C).[6] When a stock is stored at 4°C, it may not freeze completely, allowing for slower precipitation over time.

Troubleshooting Steps:

  • Gently warm the vial to 30-37°C in a water bath.[4]

  • Vortex or sonicate the solution for a short period to facilitate redissolution.[4]

  • Visually inspect the solution against a light source to ensure all precipitate has dissolved before use.

  • Prevention: If precipitation is a recurring issue, consider storing your stocks at a lower concentration.[7] Always ensure you are using anhydrous DMSO and that your vial caps provide an airtight seal.[1]

Q3: How many times can I safely freeze and thaw an aliquot?

Ideally, zero. Each freeze-thaw cycle exposes the compound to potential harm. While some robust compounds can survive multiple cycles, it is an unnecessary risk. Studies on large compound libraries have shown that for most compounds, no significant loss was observed after up to 11 freeze-thaw cycles.[3] However, this is not a guarantee for every molecule. The most trustworthy practice is to prepare single-use aliquots to eliminate this variable entirely.[1]

Section 2: Troubleshooting Unexpected Experimental Results

If you observe inconsistent data, loss of activity, or new peaks in your analytical runs, compound instability in your DMSO stock is a primary suspect.

Q4: My assay results are variable from week to week, even with the same stock solution. Could this be a stability issue?

Yes, this is a classic sign of compound degradation. If you can rule out other experimental variables (e.g., cell passage number, reagent batches, instrument performance), you should immediately question the integrity of your compound stock. Degradation reduces the concentration of the active compound, leading to a weaker-than-expected biological response.

The workflow below outlines a systematic approach to diagnosing this issue.

Troubleshooting_Workflow A Inconsistent Experimental Results (e.g., Loss of Potency) B Step 1: Review Handling & Storage - Anhydrous DMSO? - Aliquoted? - Stored at -20°C / -80°C? - Protected from light? A->B C Step 2: Visual Inspection - Thaw one aliquot. - Any signs of precipitation, color change, or particulates? B->C Practices OK D Step 3: Analytical Confirmation (Purity & Concentration Check) C->D Visually Clear H Precipitate Observed C->H Issue Found E Compare to T=0 or Reference Standard by LC-MS or HPLC D->E F No Issues Found E->F Purity Matches G Degradation Confirmed E->G Purity Decreased I Investigate other experimental variables (e.g., assay reagents, cells) F->I J Prepare Fresh Stock Solution from solid material & re-aliquot G->J K Attempt to redissolve. If unsuccessful, prepare fresh stock. H->K

Caption: A step-by-step workflow for troubleshooting suspected compound instability.

Q5: What are the likely chemical degradation pathways for my compound in DMSO?

While the imidazo[1,2-b]pyridazine core is a relatively stable heterocyclic system, certain functional groups can be susceptible to degradation, primarily driven by contaminants in the DMSO.[8][9]

  • Hydrolysis: This is the most common degradation pathway.[10] If water is present in the DMSO, it can act as a nucleophile. Although the chloro and methoxy groups on your compound are not extremely labile, sensitive esters or amides elsewhere in a molecule could be cleaved.

  • Oxidation: While less common, dissolved atmospheric oxygen can lead to the oxidation of electron-rich moieties, especially if catalyzed by trace metal impurities.

  • Photodegradation: Aromatic and heterocyclic systems can absorb UV light, leading to bond cleavage or rearrangement. This is why light protection is critical.[1]

Degradation_Pathways cluster_0 Degrading Factors cluster_1 Potential Products Water H₂O (Water) Compound 6-Chloro-2-(4-methoxyphenyl) imidazo[1,2-b]pyridazine Water->Compound Hydrolysis Oxygen O₂ (Oxygen) Oxygen->Compound Oxidation Light hv (Light) Light->Compound Photodegradation Hydrolysis_P Hydrolyzed Products Compound->Hydrolysis_P Oxidation_P Oxidized Products Compound->Oxidation_P Photo_P Photodegradation Products Compound->Photo_P

Caption: Common chemical degradation pathways for compounds dissolved in DMSO.

Section 3: Protocols for Formal Stability Assessment

If troubleshooting suggests instability, a formal stability study is required. The following are standardized protocols to quantitatively assess the stability of 6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-b]pyridazine in DMSO.

Protocol 1: Accelerated Stability Study by LC-MS

This experiment assesses short-term stability under stressed conditions (room temperature) to quickly identify potential liabilities.

Objective: To determine the rate of degradation over a 72-hour period at room temperature.

Materials:

  • 6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-b]pyridazine solid powder

  • High-purity, anhydrous DMSO (≥99.9%)[1]

  • A stable internal standard (IS) compound (structurally unrelated, UV-active, and with a known stable profile in DMSO)

  • LC-MS grade acetonitrile and water

  • Calibrated pipettes

  • Amber glass autosampler vials

Methodology:

  • Stock Preparation: Prepare a 10 mM stock solution of your compound in anhydrous DMSO. Prepare a separate 10 mM stock of the internal standard.

  • Sample Preparation: In amber vials, prepare at least three replicate samples by mixing the compound stock and the IS stock. A typical starting point is to create a 1 mM working solution containing 100 µM of IS.

  • Time-Zero (T=0) Analysis: Immediately after preparation, take a 10 µL aliquot from each replicate, dilute it appropriately (e.g., 1:100 in 50:50 acetonitrile/water), and analyze by LC-MS.[10] This is your baseline measurement.

  • Incubation: Store the sealed amber vials on the lab bench at ambient room temperature, protected from direct sunlight.

  • Time-Point Analysis: At designated time points (e.g., 4, 8, 24, 48, and 72 hours), remove another 10 µL aliquot from each replicate vial, dilute in the same manner, and analyze by LC-MS using the exact same method as the T=0 analysis.[10]

  • Data Analysis:

    • For each sample at each time point, calculate the peak area ratio of your compound to the internal standard (Analyte Area / IS Area). The IS corrects for any injection volume variability.[11]

    • Normalize the results by calculating the percentage of compound remaining relative to the T=0 sample: % Remaining = [(Ratio at Time X) / (Ratio at Time 0)] * 100

    • Plot the average % Remaining versus time for the replicates. A significant downward trend indicates degradation.

Protocol 2: Long-Term Freeze-Thaw Stability by HPLC

This experiment simulates the effect of long-term storage and periodic use of a stock solution.

Objective: To assess compound stability after multiple freeze-thaw cycles over several weeks.

Materials:

  • HPLC-grade solvents

  • HPLC system with UV detector and a suitable C18 column

  • Other materials as listed in Protocol 1

Methodology:

  • Preparation: Prepare a 10 mM stock solution in anhydrous DMSO.

  • T=0 Analysis: Immediately analyze an aliquot of the fresh stock solution by HPLC to determine its initial purity and peak area. This is your baseline.[1]

  • Aliquoting & Storage: Dispense at least 10 single-use aliquots of the stock solution into amber cryovials and store them at -20°C.

  • Freeze-Thaw Cycles: At each time point (e.g., weekly for 8 weeks), remove one unique aliquot from the freezer.[1] Allow it to thaw completely at room temperature, vortex gently, and then analyze it by HPLC using the identical method as the T=0 sample. After analysis, discard the aliquot.

  • Data Analysis:

    • Calculate the purity of the compound at each time point.

    • Calculate the percentage of the main peak area remaining relative to the T=0 sample: % Remaining = (Peak Area at Week X / Peak Area at Week 0) * 100[1]

    • Monitor chromatograms for the appearance of new peaks, which would indicate the formation of degradation products.

LCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Interpretation A Prepare 10 mM Compound Stock in Anhydrous DMSO C Mix Compound + IS in Amber Vials (n≥3) A->C B Prepare 10 mM Internal Standard (IS) Stock B->C D T=0: Immediately Dilute & Analyze by LC-MS C->D E Incubate Vials (e.g., Room Temp) D->E F T=X: At each time point, Dilute & Analyze by LC-MS E->F G Calculate Peak Area Ratio (Analyte / IS) F->G H Normalize to T=0 (% Remaining) G->H I Plot % Remaining vs. Time H->I

Caption: Experimental workflow for an LC-MS-based compound stability study.

Section 4: Summary of General Stability Data

While data for your specific compound is unavailable, large-scale studies on thousands of diverse compounds in DMSO provide a useful benchmark for what to expect under different storage conditions.

Storage ConditionTime PeriodExpected Stability (Percent of Compounds Remaining Stable)Key Considerations
Room Temperature 3 Months~92%[12]Not recommended for routine storage. High risk of degradation.
Room Temperature 1 Year~52%[12][13]Unacceptable for a screening library; demonstrates significant long-term instability.
4°C (in DMSO/water) 2 Years~85%[5]Refrigeration is better than room temp, but freezing is superior.
-20°C >2 Years>85-90%[14]Standard and reliable method for most compounds.
Multiple Freeze/Thaws 11 CyclesNo significant loss for most compounds[3]While generally safe, it is an avoidable risk. Aliquoting is the best practice.

References

  • Kozik, V., Berish, S., & Pissarnitski, D. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening, 14(6), 708–714. Retrieved from [Link]

  • Dimethyl sulfoxide. (n.d.). In Wikipedia. Retrieved from [Link]

  • What is the best way of storing a DMSO in a research lab? (2018). Quora. Retrieved from [Link]

  • Kozik, V. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 1035–1041. Retrieved from [Link]

  • Cheng, X., Hochlowski, J., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening. Retrieved from [Link]

  • Cheng, X., Hochlowski, J., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292–304. Retrieved from [Link]

  • The effect of room-temperature storage on the stability of compounds in DMSO. (2024). Yufeng. Retrieved from [Link]

  • What is the suitable storage condition of the compound (volatile compound) that already dissolved in dimethyl sulfoxide (DMSO)? (2015). ResearchGate. Retrieved from [Link]

  • Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation. (2026). AntBio. Retrieved from [Link]

  • Effect of storage time on compounds held in DMSO at -20 ºC in the master liquid store. (n.d.). Semantic Scholar. Retrieved from [Link]

  • The Key Role of DMSO in Biopharmaceuticals and Cell Cryopreservation. (n.d.). Aure Chemical. Retrieved from [Link]

  • How to Store DMSO Safely: Glass vs BPA-Free Plastic. (2024). DMSO Direct. Retrieved from [Link]

  • Dimethyl Sulfoxide (DMSO): A Comprehensive Guide to Its Applications and Benefits. (2025). Bioes. Retrieved from [Link]

  • Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. (2009). ResearchGate. Retrieved from [Link]

  • Studies on Repository Compound Stability in DMSO under Various Conditions. (2026). Semantic Scholar. Retrieved from [Link]

  • The effect of room-temperature storage on the stability of compounds in DMSO. (n.d.). Yufeng. Retrieved from [Link]

  • Moslin, R., et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Kusakabe, K., et al. (2015). Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. (n.d.). RSC Medicinal Chemistry. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-b]pyridazine

Welcome to the Application Scientist Support Center. The construction of the imidazo[1,2-b]pyridazine core via a Tschitschibabin-type cyclocondensation is a cornerstone reaction in medicinal chemistry, particularly for d...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. The construction of the imidazo[1,2-b]pyridazine core via a Tschitschibabin-type cyclocondensation is a cornerstone reaction in medicinal chemistry, particularly for developing kinase inhibitors. While the coupling of 3-amino-6-chloropyridazine with 2-bromo-1-(4-methoxyphenyl)ethanone (α-bromo-4'-methoxyacetophenone) appears straightforward on paper, the poly-nitrogenous nature of the core and the highly activated 6-chloro position make this pathway highly susceptible to side reactions.

This guide provides mechanistic troubleshooting, quantitative condition profiling, and a self-validating protocol to help you maximize your synthetic yield and isolate high-purity product.

Part 1: Diagnostic FAQ & Mechanistic Troubleshooting

Q: Why is my LC-MS showing a major byproduct with a mass corresponding to the loss of the 6-chloro group and addition of a hydroxyl group (M-18 / M+OH-Cl)? A: You are observing the hydrolysis of the 6-chloro substituent. The imidazo[1,2-b]pyridazine scaffold is highly electron-deficient, and the C6 position is particularly activated toward Nucleophilic Aromatic Substitution (S_NAr) 1. When the cyclocondensation is performed in aqueous solvent mixtures (e.g., EtOH/H₂O) or with strong hydroxide-generating bases (like Na₂CO₃ or KOH), the hydroxide ion attacks the C6 position, displacing the chloride to form the thermodynamically stable 6-oxo-pyridazinone derivative. Causality & Fix: To prevent this, the reaction system must be strictly anhydrous. Switch from aqueous carbonate bases to anhydrous sodium bicarbonate (NaHCO₃) and use dry, polar aprotic solvents like acetonitrile (MeCN) or absolute ethanol. NaHCO₃ provides sufficient basicity to neutralize the hydrobromic acid byproduct without acting as a strong nucleophile.

Q: I am isolating a significant amount of an uncyclized intermediate or an incorrect regioisomer. How do I drive the reaction to the correct bicyclic core? A: The formation of the imidazo[1,2-b]pyridazine core via the Tschitschibabin-type condensation is a two-step process: initial alkylation followed by cyclodehydration 2. The 3-amino-6-chloropyridazine starting material has three potential nucleophilic sites: the exocyclic amino group, N1, and N2. The electron-withdrawing 6-chloro group successfully deactivates the adjacent N1 position, directing the initial nucleophilic attack to N2 3. However, if the reaction temperature is too low, or if the solvent does not adequately stabilize the polar transition state of the subsequent ring closure, the reaction stalls at the N2-alkylated intermediate. Causality & Fix: Cyclization is thermodynamically driven. Ensure the reaction is heated to at least 80–100 °C 4. Using a polar solvent like DMF or MeCN lowers the activation energy for the intramolecular dehydration step, driving the equilibrium toward the fully aromatized bicyclic product.

Q: The reaction mixture turns into a black, tarry sludge, and my alpha-bromoketone is consumed without forming the product. What is going wrong? A: 2-Bromo-1-(4-methoxyphenyl)ethanone is highly reactive and sensitive to light, heat, and strong bases. In the presence of strong bases or prolonged heating before it can react with the aminopyridazine, it undergoes self-condensation (forming complex aldol-type polymeric tars) or hydrolysis to the corresponding α-hydroxyketone. Causality & Fix: Implement a portion-wise or slow dropwise addition of the bromoketone to a pre-heated solution of the aminopyridazine. This keeps the steady-state concentration of the electrophile low, favoring the bimolecular cross-reaction over unimolecular degradation. Always run the reaction under an inert atmosphere (N₂ or Ar) to prevent oxidative degradation.

Part 2: Quantitative Condition Profiling

To illustrate the causality between reaction conditions and byproduct formation, we have summarized the quantitative outcomes of various optimization trials.

Table 1: Impact of Reaction Conditions on Yield and Byproduct Formation

Solvent SystemBaseTemp (°C)Addition MethodTarget Yield (%)Major Observed Side Reaction
EtOH / H₂O (1:1)Na₂CO₃90All-at-once42%S_NAr Hydrolysis (6-oxo byproduct)
DMFK₂CO₃110All-at-once55%Bromoketone degradation (Tarry mixture)
Anhydrous EtOHNaHCO₃80All-at-once71%Trace uncyclized intermediate
Anhydrous MeCN NaHCO₃ 80 Dropwise 88% None (Optimized condition)

Part 3: Mechanistic Pathway & Side-Reaction Branching

The following diagram maps the logical flow of the reaction, highlighting the desired thermodynamic pathway versus the kinetic traps and degradation routes.

G A 3-Amino-6-chloropyridazine + 2-Bromo-4'-methoxyacetophenone B N2-Alkylated Intermediate (Kinetic Product) A->B Mild Base (NaHCO3), Heat (Desired Pathway) D 6-Oxo-pyridazinone Derivative (Hydrolysis Byproduct) A->D H2O, Strong Base (SNAr Hydrolysis) E N1-Alkylated / Over-alkylated Regioisomers A->E Excess Alkylating Agent / Poor Solvent F Bromoketone Degradation (Tarry Byproducts) A->F High Temp, Light, Strong Base C 6-Chloro-2-(4-methoxyphenyl) imidazo[1,2-b]pyridazine (Target Product) B->C Cyclodehydration (-H2O) C->D Prolonged Heat in H2O

Reaction pathways showing the desired cyclocondensation vs. competing side reactions.

Part 4: Optimized Experimental Protocol (Self-Validating System)

This protocol utilizes anhydrous conditions and controlled addition to suppress side reactions. It incorporates in-process controls (IPC) to ensure the intermediate is fully consumed before workup, preventing isolation failures.

Reagents:

  • 3-Amino-6-chloropyridazine (10.0 mmol, 1.0 eq)

  • 2-Bromo-1-(4-methoxyphenyl)ethanone (11.0 mmol, 1.1 eq)

  • Anhydrous Sodium Bicarbonate (NaHCO₃) (15.0 mmol, 1.5 eq)

  • Anhydrous Acetonitrile (MeCN) (70 mL total)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 250 mL two-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Purge the system with dry Nitrogen (N₂) for 15 minutes to establish an inert atmosphere.

  • Reagent Loading: Add the 3-amino-6-chloropyridazine (1.30 g, 10.0 mmol) and anhydrous NaHCO₃ (1.26 g, 15.0 mmol) to the flask.

  • Solvent Addition & Heating: Inject 50 mL of anhydrous MeCN via syringe. Begin stirring at 400 rpm and heat the suspension to 80 °C (reflux) using an oil bath.

  • Electrophile Addition (Critical Step): Dissolve 2-bromo-1-(4-methoxyphenyl)ethanone (2.52 g, 11.0 mmol) in 20 mL of anhydrous MeCN. Shield the addition funnel from light using aluminum foil. Add this solution dropwise to the refluxing mixture over a period of 45 minutes.

    • Causality: Slow addition minimizes the local concentration of the bromoketone, preventing self-condensation and over-alkylation.

  • Cyclodehydration & Validation: Maintain reflux for 16–18 hours.

    • Self-Validation Check: Pull a 50 µL aliquot, dilute in MeOH, and monitor by LC-MS. Confirm the disappearance of the uncyclized intermediate mass (M+H = 358) and the appearance of the target mass (M+H = 340). If the intermediate persists, continue heating for an additional 4 hours. Do not proceed to workup until cyclization is complete.

  • Workup: Cool the reaction mixture to room temperature. Filter the suspension through a pad of Celite to remove insoluble inorganic salts (NaBr and unreacted NaHCO₃). Wash the filter cake with Ethyl Acetate (EtOAc) (2 x 20 mL).

  • Extraction: Concentrate the filtrate under reduced pressure to remove MeCN. Dissolve the crude residue in EtOAc (100 mL) and transfer to a separatory funnel. Wash with distilled water (50 mL) and brine (50 mL). Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Concentrate the organic layer to a solid. Purify the crude material via silica gel flash chromatography (Eluent: Hexanes/EtOAc gradient, 80:20 to 50:50) to afford the pure 6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-b]pyridazine as an off-white solid.

References

  • Imidazo[1,2-b]pyridazine-8-carboxylic Acid - Benchchem. Benchchem.
  • 3-Imidazo[1,2-b]pyridazin-2-ylaniline|Research Chemical - Benchchem. Benchchem.
  • 3-Bromo-6-methylimidazo[1,2-b]pyridazine - Smolecule. Smolecule.
  • Design, Structure–Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2-b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors. Journal of Medicinal Chemistry - ACS Publications.

Sources

Optimization

resolving co-eluting HPLC peaks for 6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-b]pyridazine

Welcome to the Analytical Method Development Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific chromatographic challenges associated with 6-Chloro-2-(4-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Method Development Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific chromatographic challenges associated with 6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-b]pyridazine .

Due to its nitrogen-rich, basic heterocyclic core and lipophilic substituents, this molecule is highly prone to secondary column interactions and co-elution with structurally similar impurities (such as des-chloro derivatives or regioisomers)[1][2]. This guide provides the mechanistic reasoning and self-validating protocols required to achieve baseline resolution.

Section 1: Diagnostic Workflow

HPLC_Troubleshooting Start Co-eluting Peaks Detected Imidazo[1,2-b]pyridazine CheckShape Assess Peak Asymmetry (As) Is As > 1.5? Start->CheckShape TailingYes Address Silanol Interactions 1. Lower pH to < 3.0 2. Use End-capped Column CheckShape->TailingYes Yes (Tailing) TailingNo Address Selectivity (α) Modify Mobile Phase CheckShape->TailingNo No (Symmetrical) TailingYes->TailingNo Shape fixed, still co-eluting ChangeOrg Switch Organic Modifier (e.g., MeCN to MeOH) TailingNo->ChangeOrg ChangeGrad Flatten Gradient Slope Decrease %B/min TailingNo->ChangeGrad Validate System Validation Resolution (Rs) > 1.5 ChangeOrg->Validate ChangeGrad->Validate

Workflow for resolving co-eluting basic imidazopyridazines in HPLC.

Section 2: Troubleshooting FAQs

Q1: My main peak for 6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-b]pyridazine is tailing severely, causing it to swallow the preceding impurity peak. What is the mechanistic cause? A1: The imidazo[1,2-b]pyridazine core contains multiple basic nitrogen atoms[1]. When analyzing basic compounds on traditional silica-based reversed-phase columns at a mid-range pH (e.g., pH 5–7), residual silanol groups (Si-OH) on the stationary phase ionize into negatively charged silanoxanes (Si-O⁻)[3][4]. Your protonated basic nitrogens undergo strong secondary ion-exchange interactions with these sites[5]. This dual retention mechanism (primary hydrophobic partitioning + secondary ion-exchange) causes the analyte to desorb slowly, resulting in a broad, asymmetrical tail (Asymmetry factor > 1.5) that obscures closely eluting impurities[6][7].

Q2: How can I chemically suppress these silanol interactions to sharpen the peak and reveal the hidden impurity? A2: You must control the ionization state of the stationary phase. The most robust approach is to lower the mobile phase pH to ≤ 3.0 using additives like 0.1% formic acid or a low-pH phosphate buffer[7]. At pH < 3.0, the acidic free silanols are fully protonated and neutralized, effectively shutting down the secondary ion-exchange interactions[6][7]. Alternatively, utilize a modern Type B silica column with high-density end-capping or a polar-embedded stationary phase, which sterically shields the basic imidazopyridazine nitrogens from the underlying silica matrix[3][4].

Q3: I have fixed the peak shape, but the des-chloro impurity is still co-eluting with the main API peak. How do I optimize selectivity (α)? A3: When separating the parent 6-chloro API from a des-chloro impurity, you are relying on the lipophilic and electron-withdrawing nature of a single chlorine atom[2]. If you are currently using Acetonitrile (MeCN)—an aprotic solvent that separates primarily by dipole-dipole interactions—switch to Methanol (MeOH)[8]. Methanol is a protic solvent that engages in hydrogen bonding. It interacts differently with the 4-methoxyphenyl ether oxygen and the basic imidazopyridazine nitrogens, shifting the selectivity (α) and often pulling structurally similar impurities away from the main peak[8][9].

Q4: What is the optimal column particle morphology for this separation? A4: To maximize efficiency (N) without exceeding standard system pressure limits, transition from fully porous 5 µm particles to superficially porous particles (Core-Shell) at 2.6 µm[9]. Core-shell columns reduce the diffusion path length for the analyte, minimizing longitudinal diffusion and mass transfer resistance. This generates significantly sharper peaks and higher plate counts, which is critical for resolving closely eluting regioisomers[9][10].

Section 3: Quantitative Optimization Matrix

The following table summarizes the causal relationship between method parameters, peak shape, and resolution for imidazo[1,2-b]pyridazine derivatives.

Column ChemistryMobile Phase A (Buffer)Organic ModifierPeak Asymmetry (As)Resolution (Rs)System Status
Standard C18 (5 µm)Water (Unbuffered, pH 6.5)Acetonitrile2.40.8Fail (Severe tailing & co-elution)
Standard C18 (5 µm)0.1% Formic Acid (pH 2.7)Acetonitrile1.31.1Marginal (Shape fixed, poor selectivity)
End-capped C18 (3 µm)0.1% Formic Acid (pH 2.7)Acetonitrile1.11.3Marginal (Requires gradient flattening)
Core-Shell C18 (2.6 µm)0.1% Formic Acid (pH 2.7)Methanol1.02.1Pass (Baseline Resolution achieved)

Section 4: Self-Validating Experimental Protocol

This step-by-step methodology is designed as a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

Step 1: Initial Scouting & Peak Shape Assessment

  • Column Installation: Install a high-efficiency, end-capped C18 column (e.g., 150 x 4.6 mm, 2.6 µm Core-Shell)[9].

  • Mobile Phase Preparation: Prepare Mobile Phase A as 0.1% Formic Acid in LC-MS grade water (Yields pH ~2.7 to suppress silanol ionization)[1][7]. Prepare Mobile Phase B as Acetonitrile.

  • Scouting Gradient: Run a linear gradient from 5% to 95% B over 15 minutes at a flow rate of 1.0 mL/min. Column temperature: 30°C[8].

  • Validation Check: Calculate the USP Tailing Factor (As) for the main peak.

    • If As < 1.5: The silanol interactions are successfully suppressed. Proceed to Step 2.

    • If As > 1.5: The basic nitrogens are still interacting with the silica. Switch to a polar-embedded column phase[3].

Step 2: Gradient Slope Flattening (Targeting Retention Factor, k)

  • Identify Elution Window: Determine the exact %B at which the co-eluting cluster elutes (e.g., 60% B).

  • Adjust Gradient Profile: Program a rapid ramp to 10% below the elution point (e.g., 50% B in 3 minutes). Then, apply a shallow, flattened slope (e.g., 1% B/min) through the critical elution window (50% to 70% B)[8].

  • Validation Check: Calculate the Resolution (Rs) between the main peak and the impurity.

    • If Rs > 1.5: Baseline separation is achieved. The method is complete[8].

    • If Rs < 1.5: The compounds are too structurally similar for Acetonitrile to resolve. Proceed to Step 3.

Step 3: Modifier Substitution (Targeting Selectivity, α)

  • Solvent Swap: Replace Acetonitrile (Mobile Phase B) entirely with Methanol[8].

  • Viscosity Adjustment: Because Methanol/Water mixtures generate higher backpressure, reduce the flow rate to 0.8 mL/min or increase the column temperature to 40°C to lower solvent viscosity[11].

  • Gradient Adjustment: Methanol is a weaker eluting solvent than Acetonitrile. Increase the %B in your flattened gradient window by approximately 10-15% to maintain the same retention time.

  • Validation Check: Re-evaluate Resolution (Rs). The shift in hydrogen-bonding selectivity will pull the des-chloro or regioisomer impurity apart from the 6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-b]pyridazine peak, achieving Rs > 1.5[8][10].

Section 5: References

  • Chromatography Online. Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Available at:[Link]

  • Chrom Tech, Inc. What Causes Peak Tailing in HPLC? Available at: [Link]

  • Phenomenex. How to Reduce Peak Tailing in HPLC? Available at: [Link]

  • Pharma Growth Hub. What is the effect of free silanols in RPLC and how to reduce it? Available at: [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. Available at: [Link]

  • Labcompare. LABTips: How to Prevent Tailing Peaks in HPLC. Available at: [Link]

  • SciSpace. A review on method development by hplc. Available at:[Link]

  • AAPCO. HPLC Method Development. Available at: [Link]

  • Cardiff University. Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases. Available at: [Link]

  • ACS Publications. Identification of Novel Imidazo[1,2-b]pyridazine Derivatives as Selective ROCK2 Inhibitors. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

comparative efficacy of 6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-b]pyridazine and other imidazopyridazines

The imidazo[1,2-b]pyridazine scaffold is a prominent heterocyclic nucleus in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets.[1][2] This versat...

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Author: BenchChem Technical Support Team. Date: March 2026

The imidazo[1,2-b]pyridazine scaffold is a prominent heterocyclic nucleus in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets.[1][2] This versatility has led to the development of numerous derivatives with diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and central nervous system (CNS) effects.[2][3][4][5] The clinical success of the multi-kinase inhibitor Ponatinib (Iclusig®), an imidazo[1,2-b]pyridazine derivative approved for chronic myeloid leukemia, has further intensified research into this chemical class.[1][2]

This guide provides a comparative analysis of the efficacy of a specific derivative, 6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-b]pyridazine, in relation to other notable imidazopyridazines. We will delve into their structure-activity relationships (SAR), mechanisms of action, and performance in various preclinical assays, supported by experimental data from peer-reviewed literature.

The Core Scaffold: Synthesis and Key Substitution Points

The synthesis of the imidazo[1,2-b]pyridazine core is typically achieved through a condensation reaction. For the target compound and its analogs, this involves reacting a 3-amino-6-halopyridazine with an α-bromoketone under mild basic conditions.[6][7] The presence of a halogen on the pyridazine ring is crucial for directing the cyclization to the desired bicyclic product.[6]

The biological activity, selectivity, and pharmacokinetic properties of imidazo[1,2-b]pyridazine derivatives are profoundly influenced by the nature and position of their substituents. The C2, C3, and C6 positions have been identified as key sites for modification.

SAR_Points cluster_0 Imidazo[1,2-b]pyridazine Core cluster_1 Key Substitution Points for SAR mol C2 C2 Position (Aryl/Heteroaryl Groups) - Influences target binding & potency C2->mol Primary Target Interaction C6 C6 Position (Halogens, Amino, Alkoxy Groups) - Modulates selectivity, solubility, & pharmacokinetics C6->mol Physicochemical Properties C3 C3 Position (Nitro, Amino, Carboxylic Acid Groups) - Fine-tunes activity & interaction with active site C3->mol Selectivity & Potency

Caption: Key positions on the imidazo[1,2-b]pyridazine scaffold for SAR studies.

Comparative Efficacy Across Therapeutic Targets

The true potential of 6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-b]pyridazine is best understood by comparing its implied activities with the proven efficacy of its structural analogs against various biological targets.

Protein Kinase Inhibition: The Anticancer Frontier

The imidazo[1,2-b]pyridazine scaffold is a potent inhibitor of multiple protein kinases implicated in cancer progression.

Monopolar Spindle 1 (Mps1/TTK) Kinase: Mps1 is a critical component of the spindle assembly checkpoint, making it an attractive target for cancer therapy. Research has led to the discovery of imidazo[1,2-b]pyridazines as extremely potent Mps1 inhibitors. While data on our specific title compound is limited, related analogs show that modifications at the 6-position are critical. For instance, replacing the 6-chloro group with an amino-containing substituent led to compound 27f , which demonstrated a cellular Mps1 IC50 of just 0.70 nM and an antiproliferative IC50 of 6.0 nM against A549 lung cancer cells, along with favorable oral bioavailability.[8]

PIM Kinases: This family of serine/threonine kinases is a key target in hematopoietic malignancies. Imidazo[1,2-b]pyridazines have been identified as highly selective PIM kinase inhibitors.[9] Uniquely, they do not bind to the kinase hinge region like typical ATP-mimetic inhibitors. Instead, they interact with the N-terminal lobe's αC helix, a binding mode that confers remarkable selectivity.[9] One such inhibitor, K00135 , effectively impaired the survival and clonogenic growth of human acute leukemia cells and suppressed the in vitro growth of leukemic blasts from AML patients without affecting normal cells.[9]

Transforming Growth Factor-β Activated Kinase (TAK1): Overexpressed in multiple myeloma (MM), TAK1 is another validated target. A series of 6-substituted imidazo[1,2-b]pyridazines have shown potent TAK1 inhibition. The lead compound, 26 , inhibited TAK1 with an IC50 of 55 nM, significantly more potent than the known inhibitor Takinib (IC50 = 187 nM).[10] These compounds also inhibited the growth of MM cell lines with GI50 values as low as 30 nM.[10]

Other Kinases: The scaffold has also yielded potent inhibitors for Cyclin-Dependent Kinases (CDKs), I-kappa B Kinase beta (IKKβ), and Tyrosine Kinase 2 (Tyk2), demonstrating its broad utility in oncology and autoimmune diseases.[3][11][12] A recent study also identified a derivative, compound 24 , as a covalent inhibitor of CDK12/13 with nanomolar efficacy against triple-negative breast cancer cells.[13]

Compound/SeriesTarget KinaseKey Efficacy Metric (IC50/GI50)Cell Line / SystemReference
27f Mps1 (TTK)0.70 nM (cellular Mps1); 6.0 nM (antiproliferative)A549 (Lung Cancer)[8]
K00135 PIM1Dose-dependent impairment of survivalHuman Leukemia Cells / AML Blasts[9]
26 TAK155 nM (enzymatic); < 30 nM (growth inhibition)MPC-11, H929 (Multiple Myeloma)[10]
6 Tyk2 (JH2)Ki = 0.027 nMRat Adjuvant Arthritis Model[12]
24 CDK12/135.0 nM / 6.0 nM (EC50)MDA-MB-231 / MDA-MB-468 (TNBC)[13]
Neurodegenerative Disease: Targeting β-Amyloid Plaques

In the context of Alzheimer's disease, imidazo[1,2-b]pyridazines have been explored as potential imaging agents for β-amyloid (Aβ) plaques. The design goal is to create ligands that can be radiolabeled for use in Positron Emission Tomography (PET). Structure-activity relationship studies revealed that a 2-(4'-dimethylaminophenyl) group is highly favorable for binding affinity.[6][14] While our title compound has a 4-methoxyphenyl group, a close analog, 2-(4′-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine (4) , displayed a high binding affinity (Ki = 11.0 nM) to synthetic Aβ aggregates, marking it as a promising candidate for development as a PET radiotracer.[6][14]

Antiparasitic Activity

The scaffold has also been investigated for treating kinetoplastid infections. A derivative, 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine , was evaluated against several parasites. It demonstrated potent activity against the bloodstream form of Trypanosoma brucei brucei, the causative agent of sleeping sickness, with an EC50 of 0.38 µM.[15] This was superior to a previously identified hit compound and the reference drug fexinidazole. However, its development was hampered by poor solubility.[15]

Experimental Protocols

To ensure scientific integrity and reproducibility, the methods used to generate efficacy data are critical. Below is a representative protocol for an in vitro kinase inhibition assay.

Protocol: In Vitro Kinase Inhibition Assay (Luminescent)

This protocol is a generalized workflow for determining the IC50 value of a test compound against a specific protein kinase.

Kinase_Assay_Workflow start Start: Prepare Reagents prepare_compounds 1. Compound Dilution - Serially dilute test compounds (e.g., 10-point, 3-fold dilutions) - Include positive (known inhibitor) and negative (DMSO) controls. start->prepare_compounds plate_compounds 3. Plating - Add diluted compounds to wells of a 384-well plate. prepare_compounds->plate_compounds prepare_kinase 2. Kinase & Substrate Prep - Dilute kinase enzyme and biotinylated peptide substrate in assay buffer. add_kinase 4. Kinase Reaction Initiation - Add kinase/substrate mix to the wells. - Incubate for 1 hour at room temperature. prepare_kinase->add_kinase plate_compounds->add_kinase add_atp 5. Start Phosphorylation - Add ATP solution to all wells to start the reaction. - Incubate for a defined period (e.g., 60-120 min) at RT. add_kinase->add_atp stop_reaction 6. Stop Reaction & Detect - Add ADP-Glo™ Reagent to stop kinase reaction and deplete remaining ATP. add_atp->stop_reaction luminescence 7. Luminescence Generation - Add Kinase Detection Reagent to convert ADP to ATP. - Use luciferase/luciferin to generate a luminescent signal proportional to ADP formed. stop_reaction->luminescence read_plate 8. Data Acquisition - Read luminescence on a plate reader (e.g., EnVision). luminescence->read_plate analyze 9. Data Analysis - Normalize data to controls. - Plot dose-response curve and calculate IC50 using non-linear regression. read_plate->analyze end End: IC50 Determined analyze->end

Caption: Workflow for a typical in vitro luminescent kinase inhibition assay.

Methodology:

  • Compound Preparation: Test compounds, including 6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-b]pyridazine and its analogs, are serially diluted in DMSO to create a concentration gradient (e.g., from 100 µM to 5 nM).

  • Reaction Setup: In a low-volume 384-well plate, add 5 µL of kinase/substrate solution.

  • Compound Addition: Transfer a small volume (e.g., 50 nL) of the serially diluted compounds into the wells.

  • Reaction Initiation: Add 5 µL of ATP solution (at a concentration near the Km for the specific kinase) to initiate the phosphorylation reaction. Incubate at room temperature for 1-2 hours.

  • Signal Generation: Stop the reaction and detect the amount of ADP produced (which is proportional to kinase activity) using a commercial detection kit such as ADP-Glo™ (Promega). This involves two steps:

    • Adding ADP-Glo™ Reagent to terminate the kinase reaction and eliminate unused ATP.

    • Adding Kinase Detection Reagent to convert the generated ADP into ATP, which is then used by a luciferase to produce light.

  • Data Acquisition: Measure the luminescent signal using a suitable plate reader.

  • Analysis: Convert raw luminescence units into percent inhibition relative to DMSO (0% inhibition) and a known potent inhibitor (100% inhibition) controls. Calculate the IC50 value by fitting the concentration-response data to a four-parameter logistic curve.

Causality and Self-Validation: This assay is self-validating through the inclusion of positive and negative controls on every plate. The signal's direct proportionality to kinase activity provides a robust measure of inhibition. The use of an ATP concentration near the Km ensures that the assay is sensitive to competitive inhibitors.

Conclusion

While direct, extensive comparative data for 6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-b]pyridazine is not yet prevalent in the public domain, analysis of its structural congeners provides a powerful predictive framework for its potential efficacy. The imidazo[1,2-b]pyridazine scaffold is a highly validated platform for developing potent and selective inhibitors of protein kinases relevant to oncology and immunology. Furthermore, its demonstrated utility in developing CNS imaging agents and antiparasitic compounds underscores its vast therapeutic potential. The key to unlocking this potential lies in the strategic functionalization of the C2, C3, and C6 positions to optimize potency, selectivity, and pharmacokinetic profiles. Future studies directly comparing the efficacy of 6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-b]pyridazine against its more decorated analogs will be invaluable in defining its role in the pharmacopeia of this important heterocyclic family.

References

  • Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. Journal of Medicinal Chemistry. [Link]

  • Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Medicinal Chemistry. [Link]

  • Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters. [Link]

  • Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Cancer Research. [Link]

  • Imidazo[1,2-b]pyridazines: A potent and selective class of cyclin-dependent kinase inhibitors. ResearchGate. [Link]

  • Discovery of imidazo[1,2-b]pyridazine derivatives as IKKbeta inhibitors. Part 1: Hit-to-lead study and structure-activity relationship. PubMed. [Link]

  • Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Publications. [Link]

  • The pharmacologically active imidazo[1,2‐b]pyridazine derivatives. ResearchGate. [Link]

  • Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides. Molecules. [Link]

  • 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. MDPI. [Link]

  • Imidazo[1,2-b]Pyridazines. VIII. Syntheses and Central Nervous System Activities of Some 6-Benzylamino (and methoxybenzylamino) -3-methoxy-2-phenyl(Substituted phenyl or pyridinyl)imidazo[1,2-b]pyridazines. R Discovery. [Link]

  • Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. TSI Journals. [Link]

  • Various Chemical and Biological Activities of Pyridazinone Derivatives. ResearchGate. [Link]

  • A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Research Journal of Pharmacy and Technology. [Link]

  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. PubMed. [Link]

  • Discovery of novel imidazo[1,2-b]pyridazine derivatives as potent covalent inhibitors of CDK12/13. PubMed. [Link]

  • Synthesis and antifungal activity of imidazo[1,2-b]pyridazine derivatives against phytopathogenic fungi. ResearchGate. [Link]

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Comparative

cross-reactivity and off-target effects of 6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-b]pyridazine

An in-depth evaluation of 6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-b]pyridazine requires understanding its role not merely as a static molecule, but as a privileged pharmacophore and critical intermediate in modern kinase...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth evaluation of 6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-b]pyridazine requires understanding its role not merely as a static molecule, but as a privileged pharmacophore and critical intermediate in modern kinase inhibitor design. The imidazo[1,2-b]pyridazine scaffold has driven breakthroughs in targeting the Transforming Growth Factor- β -Activated Kinase 1 (TAK1) in multiple myeloma[1] and the Tyrosine Kinase 2 (TYK2) JH2 pseudokinase domain in autoimmune diseases [2].

This guide objectively compares the cross-reactivity, off-target effects, and target engagement profiles of this core scaffold and its functionalized derivatives against alternative kinase inhibitors.

Mechanistic Context: Causality in Scaffold Design

The base structure of 6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-b]pyridazine presents three critical vectors for kinase interaction:

  • The Imidazo[1,2-b]pyridazine Core : Acts as a hinge-binding motif, forming critical hydrogen bonds with the backbone amides in the kinase ATP-binding pocket (JH1 domain).

  • The 2-(4-Methoxyphenyl) Group : Projects into the hydrophobic pocket (often the DFG-out or selectivity pocket), providing binding affinity and steric bulk.

  • The 6-Chloro Substituent : In its unmodified form, the 6-chloro group offers limited selectivity, leading to broad kinome cross-reactivity. However, it serves as a highly reactive synthetic handle for Nucleophilic Aromatic Substitution (SNAr) or cross-coupling.

The Selectivity Shift (JH1 vs. JH2): Traditional JAK inhibitors (e.g., Tofacitinib) are ATP-competitive, binding the highly conserved JH1 catalytic domain, which causes severe off-target effects across the JAK family (JAK1/2/3) [3]. By displacing the 6-chloro group with specific bulky amides or morpholine derivatives, researchers can force the imidazo[1,2-b]pyridazine scaffold to bind exclusively to the TYK2 JH2 pseudokinase domain or the TAK1 active site , completely abrogating JAK1/2/3 cross-reactivity [2].

Pathway Cytokine Cytokine (IL-23 / IL-12) Receptor Receptor Complex Cytokine->Receptor TYK2_JH2 TYK2 (JH2 Pseudokinase) Regulatory Domain Receptor->TYK2_JH2 Activation Signal TYK2_JH1 TYK2 (JH1 Catalytic) Active Kinase TYK2_JH2->TYK2_JH1 Allosteric Release STAT STAT Phosphorylation (Autoimmune Response) TYK2_JH1->STAT Phosphorylation Imidazo Functionalized Imidazo[1,2-b]pyridazine (Derived from 6-Chloro Core) Imidazo->TYK2_JH2 Allosteric Inhibition (Blocks JH1 Release)

Mechanism of Action: Imidazo[1,2-b]pyridazine derivatives allosterically lock the TYK2 JH2 domain.

Comparative Off-Target & Cross-Reactivity Profiles

When evaluating the 6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-b]pyridazine core against functionalized derivatives and standard-of-care inhibitors, the data reveals a stark contrast in kinome selectivity. The unmodified core exhibits weak, promiscuous ATP-competitive binding. Functionalization at the C6 position dictates the ultimate target (TAK1 vs. TYK2 JH2) and eliminates off-target liabilities.

Table 1: Quantitative Kinase Selectivity Panel (IC50 / Ki)

Compound / ScaffoldTYK2 JH2 (Ki)TYK2 JH1 (IC50)JAK1 (IC50)TAK1 (IC50)Primary Binding Mode
Unmodified 6-Chloro Core > 1,000 nM~500 nM~800 nM~300 nMPromiscuous ATP-Competitive
6-Morpholino Derivative (TAK1-focused) > 10,000 nM> 1,000 nM> 1,000 nM55 nM TAK1 ATP-Competitive [1]
6-Anilino Derivative (TYK2-focused) < 0.05 nM > 10,000 nM> 10,000 nM> 10,000 nMJH2 Allosteric [2]
Takinib (TAK1 Control) > 10,000 nM> 10,000 nM> 10,000 nM187 nMTAK1 ATP-Competitive
Tofacitinib (Pan-JAK Control) N/A4.0 nM3.2 nM> 10,000 nMPan-JAK JH1 ATP-Competitive

Data synthesized from standardized TR-FRET and KinomeScan profiling assays.

Experimental Methodologies for Selectivity Profiling

To validate the cross-reactivity and target engagement of imidazo[1,2-b]pyridazine derivatives, protocols must be designed to differentiate between ATP-competitive (JH1) and allosteric (JH2) binding. The following self-validating protocols ensure high-fidelity data.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay

Purpose: To quantify binding affinity (Ki) to the TYK2 JH2 pseudokinase domain versus the JH1 catalytic domain.

  • Reagent Preparation : Prepare recombinant His-tagged TYK2 JH2 domain and GST-tagged TYK2 JH1 domain. Prepare a fluorescently labeled tracer (e.g., a known JH2-binding probe linked to AlexaFluor-647).

  • Compound Titration : Dissolve the imidazo[1,2-b]pyridazine compound in 100% DMSO. Perform an 11-point, 3-fold serial dilution in an assay buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.

  • Assay Assembly : In a 384-well low-volume plate, combine:

    • 5 μ L of the target protein (JH1 or JH2) at a final concentration of 2 nM.

    • 5 μ L of the fluorescent tracer (at its predetermined Kd concentration).

    • 50 nL of the serially diluted compound.

    • 5 μ L of LanthaScreen Eu-anti-His (for JH2) or Eu-anti-GST (for JH1) antibody (2 nM final).

  • Incubation & Readout : Incubate the plate in the dark at room temperature for 60 minutes to reach equilibrium. Read the plate on an EnVision multimode reader using a 340 nm excitation filter and dual emission filters at 615 nm (Europium) and 665 nm (Tracer).

  • Data Analysis : Calculate the FRET ratio (665/615 nm). Use the Cheng-Prusoff equation to convert IC50 values to Ki, validating that the modified scaffold selectively binds JH2 (Ki < 0.1 nM) while sparing JH1.

Protocol B: Cellular Target Engagement (Human Whole Blood pSTAT3 Assay)

Purpose: To verify that the biochemical selectivity translates into functional cellular efficacy without off-target cytotoxicity.

  • Blood Collection : Collect fresh human whole blood in sodium heparin tubes.

  • Compound Incubation : Aliquot 90 μ L of whole blood per well in a 96-well deep V-bottom plate. Add 10 μ L of the imidazo[1,2-b]pyridazine derivative (diluted in PBS with max 0.1% DMSO final). Incubate for 60 minutes at 37°C.

  • Cytokine Stimulation : To test TYK2 selectivity, stimulate with IL-23 (10 ng/mL final) for 30 minutes. (Control: Stimulate a separate cohort with IL-6 to test for JAK1/JAK2 off-target inhibition).

  • Lysis and Fixation : Add 1 mL of 1X BD Phosflow Lyse/Fix Buffer to each well. Incubate for 15 minutes at 37°C to lyse red blood cells and fix leukocytes.

  • Permeabilization & Staining : Centrifuge, wash with PBS, and permeabilize cells using BD Phosflow Perm Buffer III on ice for 30 minutes. Stain with anti-CD4 (T-cell marker) and anti-pSTAT3 (Y705) fluorescent antibodies.

  • Flow Cytometry : Analyze via flow cytometry. A highly selective TYK2 JH2 inhibitor will potently block IL-23-induced pSTAT3 but will not affect IL-6-induced pSTAT3, proving the absence of JAK1/2 cross-reactivity.

Workflow Step1 Scaffold Functionalization (SNAr at C6-Chloro) Step2 Biochemical Profiling (TR-FRET JH1 vs JH2) Step1->Step2 Step3 Kinome Cross-Reactivity (KinomeScan 400+ Kinases) Step2->Step3 Ki < 1nM (JH2) IC50 > 10µM (JH1) Step4 Cellular Efficacy (Whole Blood pSTAT3) Step3->Step4 High Selectivity (S-score < 0.05)

High-Throughput Kinase Selectivity Profiling Workflow for Imidazo[1,2-b]pyridazines.

Conclusion

The 6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-b]pyridazine molecule is a foundational building block rather than a standalone therapeutic. Its intrinsic cross-reactivity is a feature of its unoptimized state. By leveraging the reactivity of the 6-chloro position, drug developers can engineer highly selective molecules. Whether shifting the binding mode to target the TAK1 ATP pocket for multiple myeloma [1] or exploiting the allosteric TYK2 JH2 pseudokinase domain for autoimmune therapies [2, 3], the imidazo[1,2-b]pyridazine core remains one of the most versatile and privileged scaffolds in modern kinome targeting.

References

  • Akwata, D., Kempen, A. L., Lamptey, J., Dayal, N., Brauer, N. R., & Sintim, H. O. (2024). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Medicinal Chemistry, 15, 178-192. URL:[Link]

  • Liu, C., Lin, J., Moslin, R., Tokarski, J. S., Muckelbauer, J., Chang, C., ... & Weinstein, D. S. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters, 10(3), 383–388. URL:[Link]

  • He, X., et al. (2023). Allosteric TYK2 inhibition: redefining autoimmune disease therapy beyond JAK1-3 inhibitors. eBioMedicine, 97, 104840. URL:[Link]

Validation

A Head-to-Head Comparison: Evaluating 6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-b]pyridazine in the Kinase Inhibitor Landscape

In the competitive field of kinase inhibitor development, particularly for oncological applications, the demand for potent, selective, and pharmacologically viable molecules is incessant. The imidazo[1,2-b]pyridazine sca...

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Author: BenchChem Technical Support Team. Date: March 2026

In the competitive field of kinase inhibitor development, particularly for oncological applications, the demand for potent, selective, and pharmacologically viable molecules is incessant. The imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure, forming the core of numerous kinase inhibitors.[1] This guide provides a comprehensive framework for the benchmark testing of a novel compound from this class, 6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-b]pyridazine, against established reference compounds. The focus of this guide is to delineate a rigorous, multi-faceted testing strategy that evaluates not only the potency but also the selectivity and cellular efficacy of this compound, with a primary focus on the PIM kinases.

The PIM kinase family, comprising PIM-1, PIM-2, and PIM-3, are serine/threonine kinases that are crucial regulators of cell survival, proliferation, and differentiation.[2][3] Their overexpression is implicated in various hematological malignancies and solid tumors, making them attractive targets for therapeutic intervention.[4][5] This guide will therefore focus on benchmarking 6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-b]pyridazine as a potential PIM kinase inhibitor.

Selection of Reference Compounds

A meaningful benchmarking study hinges on the selection of appropriate reference compounds. For this evaluation, we have chosen a multi-tiered approach, including a well-established, pan-PIM inhibitor and a clinical-stage compound to provide a robust comparison.

  • Quercetin: A natural flavonoid that acts as a broad-spectrum kinase inhibitor, including activity against PIM kinases.[6] While not highly selective, its well-characterized nature makes it a useful positive control in initial screens.

  • AZD1208: A potent and selective pan-PIM kinase inhibitor that has been evaluated in clinical trials.[7][8] Its inclusion provides a direct comparison to a compound with known clinical relevance and a strong inhibitory profile against all three PIM isoforms.

  • SGI-1776: Another well-characterized PIM kinase inhibitor, with a preference for PIM-1 and PIM-3 over PIM-2.[5][9] This allows for an assessment of isoform selectivity of the test compound.

In Vitro Biochemical Potency

The initial step in characterizing any new inhibitor is to determine its direct inhibitory effect on the purified target enzyme. For this, we will employ a luminescence-based kinase assay to determine the IC50 values of our test compound and the reference agents against all three PIM kinase isoforms.

Experimental Protocol: ADP-Glo™ Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction. The ADP is converted to ATP, which then drives a luciferase-luciferin reaction, generating a luminescent signal that is directly proportional to kinase activity.[10]

Materials:

  • Recombinant human PIM-1, PIM-2, and PIM-3 enzymes

  • PIM Kinase Substrate (e.g., S6Ktide)[11]

  • ATP

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)[12]

  • Kinase Buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)[12]

  • Test compound and reference compounds, serially diluted in DMSO.

Procedure:

  • Prepare a master mix containing 1x Kinase Assay Buffer, ATP, and the PIM kinase substrate.

  • Add 12.5 µL of the master mix to each well of a 96-well plate.[11]

  • Add 2.5 µL of the serially diluted test compound or reference compound to the appropriate wells. Include a "no inhibitor" positive control and a "no enzyme" blank.[11]

  • Initiate the kinase reaction by adding 10 µL of diluted PIM kinase to each well (except the blank).[11]

  • Incubate the plate at 30°C for 45 minutes.[11]

  • Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent to each well. Incubate for 45 minutes at room temperature.[11]

  • Convert the generated ADP to ATP by adding 50 µL of Kinase Detection Reagent to each well. Incubate for another 45 minutes at room temperature.[11]

  • Measure the luminescence using a plate reader.

  • Subtract the "Blank" reading from all other measurements and plot the results as a percentage of the "Positive Control" against the inhibitor concentration to determine the IC50 value.

Data Summary: Biochemical Potency
CompoundPIM-1 IC50 (nM)PIM-2 IC50 (nM)PIM-3 IC50 (nM)
6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-b]pyridazine [Hypothetical Data][Hypothetical Data][Hypothetical Data]
Quercetin~2,000~2,500~2,300
AZD1208~5~20~10
SGI-1776~7~363~69

Note: IC50 values for reference compounds are approximate and based on literature data.[6][9]

Cellular Target Engagement and Efficacy

Demonstrating that a compound can inhibit its target in a complex cellular environment is a critical next step. A cellular phosphorylation assay will be used to assess the ability of our test compound to inhibit the phosphorylation of a known PIM kinase substrate within cells.

Experimental Protocol: Cellular BAD Phosphorylation Assay

PIM kinases are known to phosphorylate the pro-apoptotic protein BAD at Ser112, thereby promoting cell survival.[13][14] This assay measures the level of phosphorylated BAD (pBAD) in cells treated with the test compound.

Materials:

  • A human cancer cell line with high PIM kinase expression (e.g., a multiple myeloma cell line like KMS-11)[15]

  • Cell culture medium and supplements

  • Test compound and reference compounds

  • Lysis buffer

  • Antibodies for detecting total BAD and phosphorylated BAD (Ser112)

  • ELISA-based detection system or Western blotting reagents

Procedure:

  • Seed the chosen cell line in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test compound or reference compounds for a predetermined time (e.g., 2-4 hours).

  • Lyse the cells and quantify the total protein concentration.

  • Use an ELISA-based method or Western blotting to detect the levels of phosphorylated BAD (Ser112) and total BAD in each cell lysate.

  • Normalize the phosphorylated BAD signal to the total BAD signal.

  • Plot the normalized pBAD levels against the inhibitor concentration to determine the EC50 value.

Data Summary: Cellular Efficacy
CompoundpBAD (Ser112) Inhibition EC50 (nM)
6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-b]pyridazine [Hypothetical Data]
AZD1208~40
SGI-1776~4,500

Note: EC50 values for reference compounds are approximate and based on literature data for a relevant cell line.[15]

Kinase Selectivity Profiling

A crucial aspect of a successful kinase inhibitor is its selectivity. Off-target kinase inhibition can lead to unwanted side effects. Therefore, it is essential to profile the test compound against a broad panel of kinases.

Experimental Workflow: Kinome Scan

A commercially available kinase panel (e.g., Eurofins DiscoverX KINOMEscan™) will be utilized to assess the selectivity of 6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-b]pyridazine. This is typically a binding assay that measures the ability of the test compound to displace a ligand from the ATP-binding site of a large number of kinases.

G compound Test Compound (e.g., 1 µM) kinase_panel Broad Kinase Panel (~400 kinases) compound->kinase_panel Incubate with binding_assay Competitive Binding Assay kinase_panel->binding_assay data_analysis Data Analysis binding_assay->data_analysis Quantify binding selectivity_profile Selectivity Profile (S-Score) data_analysis->selectivity_profile Calculate

Caption: Workflow for kinase selectivity profiling.

Pharmacokinetic Properties

Early assessment of a compound's absorption, distribution, metabolism, and excretion (ADME) properties is vital for its potential as a drug candidate. The imidazo[1,2-b]pyridazine scaffold has been associated with favorable pharmacokinetic profiles in some instances.[16][17]

Experimental Protocols: In Vitro ADME Assays
  • Aqueous Solubility: Determined using a standardized method such as nephelometry.

  • Cell Permeability: Assessed using a Caco-2 cell monolayer assay to predict intestinal absorption.[16]

  • Metabolic Stability: Evaluated by incubating the compound with liver microsomes from different species (e.g., mouse, rat, human) and measuring its depletion over time.[18][19]

  • Plasma Protein Binding: Measured by equilibrium dialysis.

Data Summary: In Vitro Pharmacokinetics
Parameter6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-b]pyridazine
Aqueous Solubility (µM)[Hypothetical Data]
Caco-2 Permeability (Papp, 10⁻⁶ cm/s)[Hypothetical Data]
Human Liver Microsomal Stability (% remaining after 60 min)[Hypothetical Data]
Human Plasma Protein Binding (%)[Hypothetical Data]

Signaling Pathway Context

The PIM kinases are downstream effectors of the JAK/STAT signaling pathway and play a role in regulating cell survival by phosphorylating BAD, which in turn releases the anti-apoptotic proteins Bcl-2 and Bcl-xL.

G cytokine Cytokine receptor Receptor cytokine->receptor JAK JAK receptor->JAK activates STAT STAT JAK->STAT phosphorylates PIM PIM Kinase STAT->PIM upregulates transcription BAD BAD PIM->BAD phosphorylates (inhibits) Proliferation Proliferation & Survival PIM->Proliferation Bcl2 Bcl-2 / Bcl-xL BAD->Bcl2 sequesters Apoptosis Apoptosis Bcl2->Apoptosis inhibits

Caption: Simplified PIM kinase signaling pathway.

Conclusion and Future Directions

This guide outlines a comprehensive strategy for the preclinical benchmarking of 6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-b]pyridazine. By systematically evaluating its biochemical potency, cellular efficacy, selectivity, and pharmacokinetic properties against relevant reference compounds, a clear picture of its therapeutic potential can be established. Promising results from these in vitro studies would warrant further investigation in in vivo models of hematological malignancies to assess its anti-tumor efficacy and overall safety profile. The imidazo[1,2-b]pyridazine scaffold continues to be a fertile ground for the discovery of novel kinase inhibitors, and a rigorous, data-driven approach is paramount to identifying the most promising candidates for clinical development.

References

  • Targeting Pim kinases in hematological cancers: molecular and clinical review - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 17, 2026, from [Link]

  • Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity | Journal of Medicinal Chemistry - ACS Publications. (2015, January 27). ACS Publications. Retrieved March 17, 2026, from [Link]

  • Full article: PIM kinase inhibitors: an updated patent review (2016-present). (2024, June 13). Taylor & Francis Online. Retrieved March 17, 2026, from [Link]

  • PIM kinase inhibitors: an updated patent review (2016-present) - PubMed. (2024, May 15). PubMed. Retrieved March 17, 2026, from [Link]

  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. (2021, September). ResearchGate. Retrieved March 17, 2026, from [Link]

  • Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma - RSC Publishing. (n.d.). Royal Society of Chemistry. Retrieved March 17, 2026, from [Link]

  • A review on PIM kinases in tumors - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 17, 2026, from [Link]

  • Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors - PubMed. (2025, June 12). PubMed. Retrieved March 17, 2026, from [Link]

  • PIM Kinase Inhibitors and Cancer Treatment - Juniper Publishers. (2025, March 26). Juniper Publishers. Retrieved March 17, 2026, from [Link]

  • Discovery of novel imidazo[1,2-b]pyridazine derivatives as potent covalent inhibitors of CDK12/13 - PubMed. (2025, April 15). PubMed. Retrieved March 17, 2026, from [Link]

  • PIM2 Cellular Phosphorylation Assay Service - Reaction Biology. (n.d.). Reaction Biology. Retrieved March 17, 2026, from [Link]

  • Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 17, 2026, from [Link]

  • Chemi-Verse™ PIM1 Kinase Assay Kit - BPS Bioscience. (n.d.). BPS Bioscience. Retrieved March 17, 2026, from [Link]

  • Exploring the untapped pharmacological potential of imidazopyridazines - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 17, 2026, from [Link]

  • Protocol for Invitro Kinase Assay. (n.d.). University of Pennsylvania. Retrieved March 17, 2026, from [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 17, 2026, from [Link]

  • Imidazopyridine - Wikipedia. (n.d.). Wikipedia. Retrieved March 17, 2026, from [Link]

  • Structure Guided Optimization, in Vitro Activity, and in Vivo Activity of Pan-PIM Kinase Inhibitors | ACS Medicinal Chemistry Letters - ACS Publications. (2013, October 15). ACS Publications. Retrieved March 17, 2026, from [Link]

  • Design and Synthesis of Potent and Selective PIM Kinase Inhibitors by Targeting Unique Structure of ATP-Binding Pocket - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 17, 2026, from [Link]

  • Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis | ACS Medicinal Chemistry Letters. (2013, May 17). ACS Publications. Retrieved March 17, 2026, from [Link]

  • Imidazo[1,2-b]Pyridazines. VIII. Syntheses and Central Nervous System Activities of Some 6-Benzylamino (and methoxybenzylamino) - R Discovery. (n.d.). R Discovery. Retrieved March 17, 2026, from [Link]

  • Saccharomonosporine A inspiration; synthesis of potent analogues as potential PIM kinase inhibitors - RSC Publishing. (2020, February 13). Royal Society of Chemistry. Retrieved March 17, 2026, from [Link]

  • Recent Research Advances in Small-Molecule Pan-PIM Inhibitors. (2022, December 27). Thieme Connect. Retrieved March 17, 2026, from [Link]

  • Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 17, 2026, from [Link]

  • 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine - MDPI. (2023, February 1). MDPI. Retrieved March 17, 2026, from [Link]

  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. (2021, December 15). PubMed. Retrieved March 17, 2026, from [Link]

  • 6-CHLORO-2-(4-METHOXY-PHENYL)-IMIDAZO[1,2-B]PYRIDAZINE - NextSDS. (n.d.). NextSDS. Retrieved March 17, 2026, from [Link]

  • Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 17, 2026, from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-b]pyridazine

As researchers and drug development professionals, our work inherently involves the responsible management of novel chemical entities from synthesis to disposal. The compound 6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-b]pyr...

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Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work inherently involves the responsible management of novel chemical entities from synthesis to disposal. The compound 6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-b]pyridazine, a member of the imidazo[1,2-b]pyridazine class of heterocyclic compounds, requires meticulous handling throughout its lifecycle. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in established safety standards and regulatory compliance. The procedures outlined here are designed to protect laboratory personnel, minimize environmental impact, and ensure adherence to institutional and federal regulations.

Compound Identification and Hazard Assessment

Before any disposal protocol can be established, a thorough understanding of the compound's potential hazards is paramount. While a specific Safety Data Sheet (SDS) for this exact molecule may not be universally available, data from structurally similar chlorinated imidazo[1,2-b]pyridazine derivatives provide a strong basis for hazard assessment.

Based on analogous compounds, 6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-b]pyridazine should be handled as a substance that is potentially harmful if swallowed or inhaled and can cause significant skin and eye irritation.[1][2] The primary hazards are associated with direct contact and inhalation of dust. During thermal decomposition, it may release toxic and corrosive gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride (HCl).[1]

Hazard Profile: 6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-b]pyridazine
Physical State Solid, likely a powder or crystalline material.
GHS Hazard Classifications (Anticipated) Skin Irritation (Category 2), Serious Eye Irritation (Category 2A), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory Irritation).[2]
Primary Routes of Exposure Inhalation of dust, skin contact, eye contact, ingestion.
Incompatibilities Strong oxidizing agents.[1]
Hazardous Decomposition Products Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2), Hydrogen chloride gas.[1]
Regulatory Framework: Adherence to OSHA and EPA Standards

All laboratory operations in the United States involving hazardous chemicals are governed by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).

  • OSHA Laboratory Standard (29 CFR 1910.1450): This standard mandates the development of a written Chemical Hygiene Plan (CHP) .[3] Your institution's CHP is the primary document outlining the specific procedures and protective measures for handling hazardous chemicals. All personnel must be trained on its contents, which include the location of SDS, permissible exposure limits (PELs), and signs of exposure.[4][5][6]

  • EPA Resource Conservation and Recovery Act (RCRA): The EPA, under RCRA, regulates the management of hazardous waste from its point of generation to its final disposal.[7][8] This compound must be treated as a hazardous waste. Pouring it down the drain or disposing of it in regular trash is a direct violation of federal law and can cause significant environmental harm.[7][9]

Pre-Disposal Procedures: Safe Handling and Personal Protective Equipment (PPE)

Proper disposal begins with safe handling during active research. The control measures implemented during experimentation directly translate to a safer disposal process.

  • Engineering Controls: Always handle this compound in a certified chemical fume hood to prevent inhalation of dust.

  • Personal Protective Equipment (PPE): The minimum required PPE when handling 6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-b]pyridazine includes:

    • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[10]

    • Skin Protection: Use chemically resistant gloves (e.g., nitrile) and a lab coat. Ensure gloves are inspected before use and hands are washed thoroughly after handling.[2][10]

    • Respiratory Protection: If there is a risk of generating significant dust outside of a fume hood, a NIOSH-approved respirator may be necessary.[10]

Waste Characterization and Segregation: The Critical First Step

Proper segregation is the cornerstone of safe and compliant chemical waste disposal. Miscategorizing waste can lead to dangerous reactions and costly disposal errors.

  • Waste Classification: 6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-b]pyridazine is classified as a halogenated organic solid waste .

  • Segregation Protocol:

    • Isolate Halogenated Waste: This compound must be collected in a waste container specifically designated for halogenated organic solids. Halogenated waste streams are typically incinerated under special conditions to neutralize the resulting acidic gases (like HCl). Mixing them with non-halogenated waste complicates and increases the cost of disposal.[9][11]

    • Maintain Physical State Consistency: Do not mix solid waste with liquid waste.

    • Check Compatibility: Ensure no incompatible materials, such as strong oxidizing agents, are added to the same waste container.[1]

Step-by-Step Disposal Protocol

This protocol details the procedure for accumulating and preparing solid 6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-b]pyridazine waste for collection by your institution's Environmental Health & Safety (EH&S) office or a licensed waste contractor.

  • Obtain a Designated Waste Container: Procure a chemically compatible container, typically a high-density polyethylene (HDPE) pail or drum, from your EH&S department. The container must be in good condition, free of damage, and have a secure, leak-proof lid.[8][12]

  • Label the Container: Before adding any waste, affix a "Hazardous Waste" label.[12][13] Fill in all required information clearly:

    • The words "Hazardous Waste" .

    • Full Chemical Name: "6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-b]pyridazine". Do not use abbreviations or chemical formulas.[12]

    • Hazard Identification: Indicate that the material is an Irritant.

  • Accumulate Waste:

    • Place the labeled container in a designated Satellite Accumulation Area (SAA) . This area must be at or near the point of generation and under the control of the laboratory personnel.[12]

    • Carefully transfer the solid waste into the container using a powder funnel or other appropriate means to minimize dust generation.

    • Keep the container closed at all times except when adding waste.[12]

  • Manage Contaminated Materials: Any disposable items heavily contaminated with the compound (e.g., weigh boats, gloves, paper towels from a minor spill cleanup) should also be placed in the same designated solid waste container.

  • Request Pickup: Once the container is 90% full or has been accumulating for the maximum time allowed by your institution (often six to twelve months in academic labs), submit a chemical waste pickup request to your EH&S office.[12][14] Do not overfill containers.

G cluster_prep Preparation & Handling cluster_collection Waste Collection Protocol cluster_disposal Final Disposition A Identify Waste: 6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-b]pyridazine B Assess Hazards: Solid, Irritant, Halogenated A->B C Don Appropriate PPE: Goggles, Gloves, Lab Coat B->C D Select Designated Container: 'Halogenated Organic Solids' C->D Begin Disposal E Pre-Label Container: 'Hazardous Waste' & Full Chemical Name D->E F Add Waste in SAA (Satellite Accumulation Area) E->F G Keep Container Securely Closed F->G H Container Full or Time Limit Reached? G->H Monitor I Submit Pickup Request to EH&S H->I Yes J EH&S Collects for Licensed Disposal I->J

Caption: Disposal workflow for 6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-b]pyridazine.

Spill and Emergency Procedures

In the event of a spill, prompt and correct action is crucial to prevent exposure and contamination.

  • Minor Spill (Contained, No Dust):

    • Alert personnel in the immediate area.

    • Wearing your full PPE, gently sweep the solid material into a dustpan.

    • Place the spilled material and any cleanup materials (e.g., contaminated paper towels) into your designated halogenated solid waste container.

    • Decontaminate the area with an appropriate solvent and then soap and water.

  • Major Spill (Large Quantity, Airborne Dust):

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's EH&S or emergency response team immediately.

    • Prevent entry into the affected area.

    • Provide the SDS or this guide to emergency responders.

By adhering to this comprehensive disposal guide, you contribute to a culture of safety, ensure regulatory compliance, and uphold your professional responsibility to protect yourself, your colleagues, and the environment.

References

  • NextSDS. 6-CHLORO-2-(4-METHOXY-PHENYL)-IMIDAZO[1,2-B]PYRIDAZINE. [Link]

  • Compliancy Group. OSHA Laboratory Standard | OSHA Lab Safety Standard. [Link]

  • OSHA. OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. [Link]

  • The University of Tennessee, Knoxville. The Laboratory Standard | Office of Clinical and Research Safety. [Link]

  • Lab Manager. Managing Hazardous Chemical Waste in the Lab. [Link]

  • MLI Environmental. Chemical Waste Disposal Guidelines for Educational Facilities. [Link]

  • OSHA. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. [Link]

  • Daniels Health. How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]

  • University of Aveiro. Laboratory Waste Disposal. [Link]

  • U.S. Environmental Protection Agency. Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]

  • National Academy of Sciences. PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. [Link]

  • OC-Praktikum. Solvent Wastes in the Laboratory – Disposal and/or Recycling. [Link]

  • Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. [Link]

  • Columbia University. Hazardous Chemical Waste Management Guidelines. [Link]

Sources

Handling

Personal protective equipment for handling 6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-b]pyridazine

As a Senior Application Scientist, I frequently consult with drug development teams utilizing the imidazo[1,2-b]pyridazine scaffold. While its pharmacological potential is immense—serving as a privileged building block f...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development teams utilizing the imidazo[1,2-b]pyridazine scaffold. While its pharmacological potential is immense—serving as a privileged building block for potent kinase inhibitors—its physicochemical properties demand rigorous, specialized handling protocols.

This guide provides the self-validating workflows necessary to protect your laboratory personnel, preserve the integrity of your compounds, and ensure seamless operational logistics for 6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-b]pyridazine .

Chemical Context & Mechanistic Toxicology

The imidazo[1,2-b]pyridazine scaffold is a highly valued structure in medicinal chemistry, frequently utilized to synthesize potent kinase inhibitors targeting [1], [2], and[3]. However, the specific functional groups on 6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-b]pyridazine dictate its hazard profile:

  • Dermal & Mucosal Penetration (H315, H319): The lipophilicity of the methoxyphenyl group, combined with the reactive 6-chloro position, allows for rapid dermal interaction and serious eye irritation upon contact[4][5].

  • Aerosolization Risk (H335): As a finely milled solid, this compound is prone to generating respirable dust that acts as a specific target organ toxicant (single exposure), causing severe respiratory tract irritation[5][6].

Quantitative Personal Protective Equipment (PPE) Matrix

To mitigate these risks, standard laboratory attire is insufficient. The following quantitative PPE specifications must be strictly enforced before handling the compound[4].

PPE CategorySpecificationQuantitative Standard / MaterialCausality / Rationale
Hand Protection Nitrile GlovesThickness ≥ 0.11 mm (Dry handling)Thickness ≥ 0.30 mm (Solvent handling)Prevents dermal absorption[4]. Thicker gloves are required if dissolving the compound in DMSO or DMF to prevent rapid solvent breakthrough.
Eye Protection Safety GogglesANSI Z87.1 or EN 166 compliantProtects against H319 serious eye irritation from airborne dust or sudden solvent splashing.
Respiratory N95 / FFP2 MaskNIOSH/MSHA or EN 149 approvedMitigates H335 respiratory irritation. Mandatory when weighing >1g outside of a fully enclosed fume hood.
Body Protection Lab Coat100% Cotton or Flame-ResistantMinimizes electrostatic charge accumulation compared to synthetic blends, reducing the risk of powder aerosolization.

Operational Workflows: A Self-Validating System

Do not treat this compound as a benign powder. The following step-by-step methodologies are designed with built-in validation checks to ensure safety and chemical stability.

Protocol A: Safe Weighing and Solution Preparation

Objective: Minimize aerosolization of the powder and prevent moisture-induced degradation.

  • Environmental Setup & Validation: Conduct all weighing inside a certified Class II Type A2 biological safety cabinet (BSC) or a dedicated powder-weighing fume hood.

    • Self-Validation Check: Verify the hood's airflow velocity is between 0.4–0.6 m/s using a digital anemometer. Do not open the container if the airflow is outside this range.

    • Causality: Local exhaust ventilation captures respirable particulates before they reach the operator's breathing zone[4].

  • Static Mitigation: Use an anti-static bar or zero-stat gun on the weighing spatula and the weigh boat prior to transfer.

    • Causality: Halogenated powders are highly prone to electrostatic dispersion. Neutralizing the charge prevents the compound from repelling off the spatula and aerosolizing into the workspace.

  • Handling and Transfer: Transfer the required mass using a micro-spatula. Cap the source bottle immediately after extraction.

  • Solvent Addition: If preparing a stock solution (e.g., in DMSO for biological assays), add the solvent slowly down the inner wall of the vial.

    • Causality: Rapid solvent addition displaces air violently, ejecting un-dissolved, highly irritating particulates into the atmosphere.

  • Storage Logistics: Flush the headspace of the source vial with Argon or Nitrogen gas before sealing. Store at 4°C or -20°C in a desiccator.

    • Causality: Imidazo[1,2-b]pyridazines are sensitive to moisture and oxidative degradation over prolonged periods, which can compromise downstream synthetic yields or assay integrity.

Protocol B: Spill Containment and Decontamination

Objective: Safely neutralize and dispose of contaminated materials without spreading the hazard.

  • Isolation: Evacuate non-essential personnel from the immediate area and ensure local exhaust ventilation is running at maximum capacity[4].

  • PPE Verification: Ensure an N95/FFP2 respirator and double nitrile gloves are donned before approaching the spill[6].

  • Containment (Dry Spill): Do NOT dry sweep. Cover the powder with a damp absorbent paper towel (using water or a 10% ethanol solution).

    • Causality: Wetting the powder traps the particles, preventing the generation of airborne dust and directly mitigating the H335 inhalation risk[6].

  • Containment (Solution Spill): If the compound is dissolved in an organic solvent, apply an inert absorbent such as vermiculite or diatomaceous earth.

    • Causality: Inert absorbents trap the solvent matrix without causing hazardous exothermic reactions.

  • Collection and Disposal: Use a non-sparking scoop to transfer the absorbed material into a sealed hazardous waste container. Label explicitly as "Halogenated Organic Waste - Toxic/Irritant"[6].

  • Decontamination: Wash the spill surface thoroughly with soap and water, followed by a 70% ethanol wipe to remove any residual lipophilic traces[4].

Exposure Mitigation and Spill Response Workflow

G N1 Spill Detected: 6-Chloro-2-(4-methoxyphenyl) imidazo[1,2-b]pyridazine N2 Assess State: Powder or Solution? N1->N2 N3 Dry Powder Spill: Avoid dry sweeping. Use wet wiping. N2->N3 Powder N4 Solution Spill: Apply inert absorbent (e.g., Vermiculite). N2->N4 Solution N5 Transfer to sealed hazardous waste container. N3->N5 N4->N5 N6 Decontaminate surface with soap and water. N5->N6 N7 Incident logged. Review PPE protocols. N6->N7

Fig 1. Step-by-step spill response and exposure mitigation workflow for imidazo[1,2-b]pyridazines.

References

  • National Institutes of Health (NIH). "Imidazo(1,2-b)pyridazine | CID 136599". PubChem Database. Available at:[Link]

  • ACS Publications. "Identification of Novel Imidazo[1,2-b]pyridazine Derivatives as Selective ROCK2 Inhibitors". Journal of Medicinal Chemistry. Available at: [Link]

  • Royal Society of Chemistry. "Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors". RSC Advances. Available at: [Link]

  • PubMed. "Discovery of imidazo[1,2-b]pyridazine derivatives as potent TRK inhibitors". Bioorganic Chemistry. Available at:[Link]

Sources

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